Fmoc-L-MeLys(N3)-OH
Description
The exact mass of the compound this compound is 408.17975526 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-azido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26(20(21(27)28)12-6-7-13-24-25-23)22(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,27,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVUFFDGFWHHQ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-MeLys(N₃)-OH: A Versatile Building Block for Advanced Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-Nα-methyl-L-lysine(ε-azide)-OH, commonly referred to as Fmoc-L-MeLys(N₃)-OH, is a specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and bioconjugation. Its unique structure, featuring an N-terminal Fmoc protecting group, an Nα-methyl group, and a side-chain azide, offers a powerful combination of properties for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The N-methylation provides enhanced proteolytic stability and conformational constraint to the peptide backbone, while the bioorthogonal azide handle allows for precise post-synthetic modifications via "click chemistry." This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-L-MeLys(N₃)-OH, complete with detailed experimental protocols and data presentation.
Core Properties and Specifications
Fmoc-L-MeLys(N₃)-OH is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The presence of the Nα-methyl group can influence the solubility and aggregation propensity of the resulting peptides.
Table 1: Physicochemical Properties of Fmoc-L-MeLys(N₃)-OH
| Property | Value |
| CAS Number | 1263721-14-7[1][2] |
| Molecular Formula | C₂₂H₂₄N₄O₄[2] |
| Molecular Weight | 408.45 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | Store at -20°C for long-term stability |
Synthesis and Characterization
The synthesis of Fmoc-L-MeLys(N₃)-OH is a multi-step process that is not widely detailed in publicly available literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of N-methylated and azide-containing amino acids.
A plausible synthetic route involves the Nα-methylation of a suitably protected L-lysine derivative, followed by the introduction of the azide functionality onto the side chain and subsequent Fmoc protection of the α-amino group. A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been described for the synthesis of other Fmoc-N-methylated amino acids and could be adapted for this compound.
Characterization of the final product would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the N-methyl group and the integrity of the Fmoc and azide moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Due to the limited availability of specific analytical data in the public domain, researchers are advised to perform thorough in-house characterization upon synthesis or purchase.
Experimental Protocols
Incorporation of Fmoc-L-MeLys(N₃)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-MeLys(N₃)-OH into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, the N-methylation can present challenges in coupling efficiency due to steric hindrance.
Materials:
-
Fmoc-L-MeLys(N₃)-OH
-
Rink Amide resin (or other suitable solid support)
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-L-MeLys(N₃)-OH (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours at room temperature. Longer coupling times or double coupling may be necessary due to the steric hindrance of the N-methyl group.
-
Monitor the coupling reaction using a Kaiser test or other appropriate methods.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Typical Parameters for Fmoc-SPPS of a Peptide Containing Fmoc-L-MeLys(N₃)-OH
| Parameter | Value/Condition | Notes |
| Resin | Rink Amide | For C-terminal amide peptides. |
| Coupling Reagent | HATU/DIPEA | Generally more efficient for hindered couplings. |
| Coupling Time | 2-4 hours | May require optimization and monitoring. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard procedure. |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Standard cleavage cocktail. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide Containing L-MeLys(N₃)
The azide side chain of the incorporated L-MeLys(N₃) residue can be readily modified using CuAAC, a highly efficient and specific click chemistry reaction.[2] This can be performed either on the resin-bound peptide or in solution after cleavage and purification.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (as a reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent: A mixture of tert-butanol and water (e.g., 1:2 v/v) or DMF/water.
Protocol (On-Resin):
-
Swell the peptide-resin in the reaction solvent.
-
Add the alkyne-functionalized molecule (5-10 equivalents).
-
Add a freshly prepared solution of sodium ascorbate (10 equivalents).
-
Add the copper(II) sulfate/ligand solution (1-2 equivalents).
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Wash the resin thoroughly with the reaction solvent, water, and DCM.
-
Proceed with cleavage and purification as described in the SPPS protocol.
Protocol (In Solution):
-
Dissolve the purified azide-containing peptide in the reaction solvent.
-
Add the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add a freshly prepared solution of sodium ascorbate (5 equivalents).
-
Add the copper(II) sulfate/ligand solution (0.5-1 equivalent).
-
Stir the reaction at room temperature and monitor by HPLC or mass spectrometry.
-
Upon completion, purify the conjugated peptide by RP-HPLC.
Applications in Research and Drug Development
The unique properties of Fmoc-L-MeLys(N₃)-OH make it a valuable tool in various areas of research and drug development:
-
Peptide Stapling: The azide can be used for intramolecular cyclization with an alkyne-containing amino acid to create "stapled" peptides with enhanced alpha-helicity and cell permeability.
-
Antibody-Drug Conjugates (ADCs): The azide serves as a handle for the site-specific conjugation of cytotoxic payloads to antibody-mimicking peptides or peptide-based targeting ligands.
-
Peptide Labeling: Fluorophores, biotin, or other reporter molecules can be attached to the peptide for use in imaging, immunoassays, and other biological studies.
-
Development of Proteolytically Resistant Peptides: The N-methyl group on the peptide backbone can significantly increase resistance to enzymatic degradation, leading to improved pharmacokinetic properties of peptide-based drugs.
Signaling Pathways and Logical Relationships
Currently, there is no specific information in the scientific literature directly linking Fmoc-L-MeLys(N₃)-OH to the modulation of particular signaling pathways. The utility of this compound lies in its chemical properties as a building block for creating modified peptides. The resulting peptides, however, can be designed to target and modulate a wide array of signaling pathways implicated in various diseases. For instance, a stapled peptide incorporating L-MeLys(N₃) could be designed to inhibit a specific protein-protein interaction within the p53 or NF-κB signaling pathways.
The logical workflow for utilizing Fmoc-L-MeLys(N₃)-OH in a research or drug discovery context is outlined below.
Caption: A general experimental workflow for the use of Fmoc-L-MeLys(N₃)-OH.
The following diagram illustrates the general principle of click chemistry for peptide modification.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
Fmoc-L-MeLys(N₃)-OH is a highly valuable and versatile building block for the synthesis of complex and functionalized peptides. The combination of Nα-methylation for enhanced stability and a bioorthogonal azide handle for site-specific modification provides researchers and drug developers with a powerful tool to create novel peptide-based molecules with improved therapeutic potential. While the synthesis of this compound can be challenging, its utility in a wide range of applications, from basic research to preclinical drug development, is undeniable. As the field of peptide therapeutics continues to grow, the demand for such specialized amino acid derivatives is expected to increase.
References
An In-depth Technical Guide to Fmoc-L-MeLys(N3)-OH: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Fmoc-L-MeLys(N3)-OH, a valuable building block in peptide synthesis and bioconjugation. Due to the limited availability of a direct, published synthesis protocol for this specific compound, this document presents a proposed synthetic pathway based on established methodologies for analogous compounds. All quantitative data and experimental protocols are based on closely related and well-documented reactions.
Chemical Structure and Properties
This compound, with the CAS number 1263721-14-7, is an amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, a methyl group on the epsilon-amino group of the lysine side chain, and an azide moiety. The presence of the azide group makes it a key component for "click chemistry" reactions, allowing for the site-specific introduction of various functionalities into peptides and other biomolecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1263721-14-7 | [1] |
| Molecular Formula | C22H24N4O4 | Calculated |
| Molecular Weight | 408.45 g/mol | Calculated |
| Appearance | Assumed to be a solid at room temperature | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Structural Diagram
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Fmoc-L-MeLys(Boc)-OH (Reductive Methylation)
This step is adapted from protocols for the N-methylation of lysine derivatives.[2][3]
-
Materials:
-
Fmoc-L-Lys(Boc)-OH
-
Formaldehyde (37% in H2O)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve Fmoc-L-Lys(Boc)-OH (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add formaldehyde (1.2 eq) to the solution.
-
Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of Fmoc-L-MeLys-OH (Boc Deprotection)
This is a standard Boc-deprotection step.
-
Materials:
-
Fmoc-L-MeLys(Boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Fmoc-L-MeLys(Boc)-OH (1.0 eq) in DCM.
-
Add TFA (typically 25-50% in DCM) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Co-evaporate the solvent and excess TFA with DCM multiple times.
-
The resulting crude Fmoc-L-MeLys-OH is often used in the next step without further purification.
-
Step 3: Synthesis of this compound (Diazotransfer)
This step is based on the well-established conversion of primary amines to azides using a diazotransfer reagent.
-
Materials:
-
Fmoc-L-MeLys-OH
-
Imidazole-1-sulfonyl azide hydrochloride (or a similar diazotransfer reagent)
-
Copper(II) sulfate (CuSO4)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Fmoc-L-MeLys-OH (1.0 eq) in a mixture of methanol and water.
-
Add CuSO4 (catalytic amount) and K2CO3 to adjust the pH to ~9.
-
Add imidazole-1-sulfonyl azide hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with DCM and water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the final product by flash column chromatography.
-
Quantitative Data
The following table summarizes expected yields and key characterization data based on analogous reactions reported in the literature for Fmoc-L-Lys(N3)-OH. Actual results for the methylated compound may vary.
Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Starting Material | Key Reagents | Solvent | Expected Yield (%) | Analytical Data (for Fmoc-L-Lys(N3)-OH) |
| 1 | Reductive Methylation | Fmoc-L-Lys(Boc)-OH | Formaldehyde, NaBH3CN | MeOH/DCM | 85-95% | - |
| 2 | Boc Deprotection | Fmoc-L-MeLys(Boc)-OH | TFA | DCM | >95% (crude) | - |
| 3 | Diazotransfer | Fmoc-L-MeLys-OH | Imidazole-1-sulfonyl azide HCl, CuSO4, K2CO3 | MeOH/H2O | ~89% | ¹H-NMR (400 MHz, CDCl₃): δ 7.76 (d, J = 7.5 Hz, 2H), 7.59 (d, J = 6.9 Hz, 2H), 7.40 (t, J = 7.5 Hz, 2H), 7.31 (t, J = 7.5 Hz, 2H), 5.34 (d, J = 7.8 Hz, 1H), 4.54 (br s, 1H), 4.43 (d, J = 6.6 Hz, 2H), 4.22 (t, J = 6.6 Hz, 1H), 3.27 (t, J = 6.6 Hz, 2H), 1.3-2.0 (m, 6H).HRMS (ESI+): m/z calcd for C21H23N4O4 [M+H]⁺ 395.1719, found 395.1718. |
Note: The analytical data provided is for the non-methylated analogue, Fmoc-L-Lys(N3)-OH. For this compound, one would expect to see a singlet corresponding to the N-methyl protons in the ¹H-NMR spectrum and a corresponding mass shift in the HRMS data.
Conclusion
This compound is a valuable reagent for the introduction of a methylated and azido-functionalized lysine residue into peptides. While a definitive, published synthesis protocol is not currently available, this guide provides a robust, proposed synthetic route based on well-established chemical transformations. The detailed protocols and expected quantitative data serve as a strong starting point for researchers and drug development professionals to synthesize and utilize this important building block in their work. It is strongly recommended that all synthetic steps be performed with appropriate safety precautions and that the final product be thoroughly characterized to confirm its identity and purity.
References
- 1. This compound | ADC Linker | 1263721-14-7 | Invivochem [invivochem.com]
- 2. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-L-MeLys(N3)-OH: Synthesis, Application, and Bioorthogonal Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-L-lysine azide (Fmoc-L-MeLys(N3)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and the development of sophisticated bioconjugates. This document details its chemical properties, outlines protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and describes its subsequent modification through bioorthogonal click chemistry.
Core Compound Data
This compound is a valuable building block for researchers seeking to introduce a site-specific bioorthogonal handle into a peptide sequence, combined with the pharmacokinetic benefits of N-methylation. The N-α-methyl group can enhance proteolytic stability and improve cell permeability of the resulting peptide, while the ε-azido group allows for covalent modification using click chemistry.
| Property | Value | Reference |
| CAS Number | 1263721-14-7 | [1] |
| Molecular Formula | C₂₂H₂₄N₄O₄ | [1] |
| Molecular Weight | 408.5 g/mol | [1] |
Synthesis of this compound
Experimental Protocols
The incorporation of this compound into a peptide sequence and its subsequent modification are critical experimental procedures. Below are detailed protocols for its use in Fmoc-based SPPS and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for incorporating an N-methylated amino acid. Due to the increased steric hindrance of the N-methylated amine, specialized coupling reagents and conditions are recommended to ensure high coupling efficiency.
Materials:
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Coupling to N-methylated residues is slower and should be monitored for completion (e.g., using a bromophenol blue test, as the ninhydrin test is not effective for secondary amines). If the reaction is incomplete, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain. For standard (non-N-methylated) amino acids, other coupling reagents like HBTU/HOBt can be used.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthetic Modification via CuAAC (Click Chemistry)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide synthesized in Protocol 1.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent if needed (e.g., DMSO, t-BuOH)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA) in a suitable buffer or solvent. Sodium ascorbate should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-peptide in the reaction buffer.
-
Add the alkyne-containing molecule (typically in slight excess, e.g., 1.5-5 equivalents).
-
Add the copper-stabilizing ligand.
-
Add CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.
Visualizing the Workflow
The integration of this compound into a functional bioconjugate follows a logical workflow, from peptide synthesis to the final click reaction.
Caption: Workflow for peptide bioconjugation using this compound.
Applications in Research and Drug Development
The unique combination of N-methylation and a bioorthogonal handle in this compound opens up numerous applications in the life sciences.
-
Enhanced Pharmacokinetics: The N-methyl group on the peptide backbone can protect against enzymatic degradation by proteases, potentially increasing the in vivo half-life of peptide therapeutics.
-
Improved Cell Permeability: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.
-
Development of Probes: The azide group allows for the straightforward attachment of fluorescent dyes or quencher molecules, facilitating the creation of probes to study enzyme activity or protein-protein interactions.
-
Targeted Drug Delivery: Cytotoxic drugs or targeting ligands can be conjugated to the peptide scaffold via the azide handle, enabling the development of peptide-drug conjugates (PDCs) for targeted cancer therapy.
-
Studying Post-Translational Modifications: The N-methylated lysine mimics a state of lysine methylation, a crucial post-translational modification in cell signaling. Peptides containing this residue can be used to investigate the binding and activity of proteins that recognize methylated lysines, such as "reader" domains in chromatin biology.
While specific signaling pathways directly modulated by peptides containing this compound are not yet widely reported, its utility lies in creating tools to probe such pathways. For example, a peptide mimicking a methylated histone tail could be synthesized and used to study the binding kinetics of chromodomain-containing proteins involved in gene regulation.
Caption: Key features and applications of this compound.
References
- 1. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
azide containing amino acids for peptide synthesis
An In-depth Technical Guide to Azide-Containing Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. The introduction of non-canonical amino acids bearing bioorthogonal functional groups provides a powerful tool for creating novel therapeutics, molecular probes, and advanced biomaterials.[1] Among these, azide-containing amino acids are exceptionally valuable due to the versatility of the azide group.[2] This small, stable, and non-native functional group serves as a chemical handle for highly specific and efficient bioorthogonal reactions.[1]
The primary utility of azide-functionalized peptides lies in their ability to undergo "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation.[3][4] These reactions enable the precise covalent attachment of various molecular entities—including fluorescent dyes, radiolabels, PEG chains, small molecule drugs, and other biomolecules—to a peptide scaffold. Such modifications are instrumental in developing antibody-drug conjugates (ADCs), creating stapled peptides for enhanced stability, and constructing sophisticated molecular imaging agents.
This technical guide provides a comprehensive overview of the synthesis of azide-containing amino acids, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and detailed protocols for their subsequent modification through key bioorthogonal reactions.
Commonly Used Azide-Containing Amino Acids
A variety of azide-containing amino acids have been developed for use in SPPS. The choice of a specific amino acid often depends on the desired side-chain length, polarity, and steric accessibility of the azide group.
| Amino Acid Name | Abbreviation | Structure | Key Features |
| L-Azidoalanine | Ala(N₃) or AzAla |
| Shortest side chain, may reduce steric hindrance during ligation. |
| L-Azidohomoalanine | Aha |
| Can be used as a methionine analog in protein biosynthesis. |
| L-Azidonorvaline | Anv |
| Intermediate chain length. |
| L-Azidonorleucine | Anl |
| Longer, flexible aliphatic side chain provides good accessibility. |
| Nε-Azido-L-lysine | Lys(N₃) or AzLys |
| Replaces a natural amino acid, often preserving the charge at physiological pH. |
| p-Azido-L-phenylalanine | AzF |
| Aryl azide used for photo-crosslinking studies upon UV activation. |
Synthesis and Incorporation into Peptides
The standard method for preparing peptides containing these unnatural amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This requires the corresponding Fmoc-protected azido amino acid building blocks, which can be synthesized efficiently from common starting materials.
Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]
This protocol details a two-step synthesis from the readily available Fmoc-Asn-OH, proceeding through a Hofmann rearrangement followed by a diazo transfer reaction.
Step 1: Hofmann Rearrangement (Fmoc-Asn-OH to Fmoc-Dap-OH)
-
Dissolve Fmoc-Asn-OH (1 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Add Pyridinium-iodine(I,III) reagent (PIFA) (1.1 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to a pH of ~2-3. The product, Fmoc-Dap-OH, will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.
Step 2: Diazo Transfer (Fmoc-Dap-OH to Fmoc-Ala(N₃)-OH)
-
Dissolve the dried Fmoc-Dap-OH (1 equivalent) in a solvent mixture of H₂O, MeOH, and CH₂Cl₂.
-
Adjust the pH of the solution to ~9 using K₂CO₃.
-
Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Add imidazole-1-sulfonyl azide hydrochloride (1.2 equivalents), a stable and safe diazo transfer reagent.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
After the reaction is complete, dilute with CH₂Cl₂ and separate the aqueous phase.
-
Wash the organic phase with water.
-
Acidify the aqueous phase to pH ~2-3 with 1M HCl and extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-Ala(N₃)-OH. The product is often >98% pure and suitable for SPPS.
Experimental Protocol 2: Incorporation of Azido Amino Acids via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing an azido amino acid on Rink Amide resin.
-
Resin Swelling: Place the Rink Amide resin (1 equivalent) in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-azido amino acid) (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin. Warning: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the pellet with cold ether 2-3 times.
-
Dry the final peptide pellet under vacuum or by lyophilization.
-
Purify the crude peptide by reverse-phase HPLC.
-
Bioorthogonal Reactions and Applications
Once synthesized, the azide-functionalized peptide is ready for a variety of powerful and selective chemical transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent "click chemistry" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is highly efficient, stereospecific, and biocompatible, proceeding under mild conditions, often in aqueous solutions. The resulting triazole is chemically robust and can act as an isostere of the amide bond.
This protocol describes a general method for conjugating an azide-containing molecule to a peptide that has been functionalized with a terminal alkyne (e.g., propargylglycine).
-
Reagent Preparation: Prepare fresh stock solutions: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water, and 50 mM of a copper ligand like THPTA or TBTA in a suitable solvent (e.g., water or DMSO).
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-peptide and the azide-functionalized molecule (typically in a 1:1.2 to 1:1.5 molar ratio) in a chosen solvent system (e.g., degassed PBS, or a mixture of water and DMSO/t-BuOH).
-
Add the copper ligand solution (e.g., THPTA) to the mixture.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-200 µM.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
Incubation: Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be agitated gently.
-
Purification: Upon completion, purify the peptide conjugate using reverse-phase HPLC to remove excess reagents and the copper catalyst.
The efficiency of CuAAC can vary based on substrates, catalyst system, and whether the reaction is performed in solution or on-resin.
| Peptide Type | Reaction Type | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) | Reference |
| Resin-bound heptapeptide | Intramolecular (Cyclization) | CuI (1.5 eq) | Piperidine | DMF | 24 | ~89 | |
| Azide-modified peptide | Intermolecular | CuSO₄/NaAsc | None | DMF/H₂O | 0.5 | >95 | |
| Alkyne-peptide + Azido-PEG | Intermolecular | CuSO₄/NaAsc | TBTA | H₂O/t-BuOH | 1 | >90 | |
| On-resin peptide | Intermolecular | CuI (0.3 eq) | DIPEA | DMF | 4-24 | High |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DIBO, DBCO, BCN) which reacts rapidly and specifically with an azide at ambient temperatures without the need for a catalyst. This makes SPAAC an ideal tool for in-vivo labeling and imaging.
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that forms a native amide bond between an azide and a phosphinothioester. A key advantage is that the reaction is "traceless," meaning no residual atoms from the phosphine reagent are left in the final ligated product. It proceeds with no detectable epimerization at the α-carbon of the azido acid, preserving stereochemistry, which is critical for peptide and protein synthesis.
Conclusion
Azide-containing amino acids are indispensable tools in the field of peptide synthesis and modification. Their compatibility with standard Fmoc-SPPS allows for their site-specific incorporation into virtually any peptide sequence. The azide group's unique reactivity enables a suite of bioorthogonal ligation strategies, including the highly efficient CuAAC, the copper-free SPAAC for live-cell applications, and the traceless Staudinger ligation for native amide bond formation. These methodologies provide researchers, scientists, and drug development professionals with a robust and versatile platform for the rational design and synthesis of complex, functionalized peptides for a wide array of applications in medicine and biotechnology.
References
The Guardian Molecule: N-α-Methylation as a Cornerstone of Peptide Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid enzymatic degradation in biological systems. A key strategy to overcome this limitation is the strategic modification of the peptide backbone, with N-α-methylation emerging as a powerful and versatile tool. This technical guide provides a comprehensive overview of the role of N-α-methylation in enhancing peptide stability, offering insights into its mechanisms, experimental validation, and practical applications in drug design and development.
The Shielding Effect: How N-α-Methylation Fortifies Peptides
N-α-methylation involves the substitution of the hydrogen atom on the backbone amide nitrogen with a methyl group. This seemingly subtle modification profoundly alters the physicochemical properties of the peptide, leading to a significant increase in its resistance to proteolytic enzymes. The protective mechanism is twofold:
-
Disruption of Enzyme Recognition: Proteases recognize and bind to their peptide substrates through a series of hydrogen bond interactions with the peptide backbone. The replacement of the amide proton with a methyl group eliminates a critical hydrogen bond donor, thereby disrupting this recognition and reducing the enzyme's affinity for the peptide.[1]
-
Steric Hindrance: The presence of the methyl group introduces steric bulk around the amide bond. This physically obstructs the approach of the protease's active site to the scissile bond, further inhibiting cleavage.[1]
Beyond enzymatic stability, N-α-methylation also imparts conformational rigidity to the peptide backbone. This can lock the peptide into a more bioactive conformation, potentially enhancing its binding affinity and selectivity for its target receptor.[1] Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity associated with N-α-methylation can improve a peptide's ability to cross cellular membranes, thereby enhancing its bioavailability.[1][2]
Quantifying Stability: A Comparative Look at N-α-Methylated Peptides
The stabilizing effect of N-α-methylation has been quantified in numerous studies. The following tables summarize key data comparing the stability of N-α-methylated peptides to their non-methylated counterparts.
Table 1: Proteolytic Stability of N-α-Methylated Peptides Against Trypsin
| Peptide Sequence | Position of N-Methylation | Fold Increase in Proteolysis Resistance | Reference |
| Model Peptide | P2 (N-Me-D) | 72 | |
| Model Peptide | P1 (N-Me-K) | >1000 | |
| Model Peptide | P1' (N-Me-L8) | 160 | |
| Model Peptide | P2' (N-Me-Y) | 140 |
Table 2: Half-Life of Native vs. N-α-Methylated Peptides in Plasma/Serum
| Peptide | Modification | Matrix | Half-life (t½) | Reference |
| Somatostatin Analog | Non-methylated | Not specified | 15.5 ± 2 min | |
| Somatostatin Analog | Tri-N-methylated | Not specified | 74 ± 6 min | |
| R1 Peptide | Native | Mouse Plasma | ~10 min | |
| R1 Peptide | N-Me-Phe3 | Mouse Plasma | ~40 min | |
| R1 Peptide | N-Me-Tyr9 | Mouse Plasma | >80 min | |
| Cyclic Hexapeptides | Non-methylated & N-methylated | Human Plasma | >360 min | |
| Temporin L | Non-methylated | Gastric Fluid with Pepsin | < 30 min | |
| Temporin L | Methylated | Gastric Fluid with Pepsin | > 60 min |
Experimental Protocols: Synthesizing and Evaluating Stable Peptides
The successful implementation of N-α-methylation in peptide drug design relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of N-α-methylated peptides and for assessing their stability.
Solid-Phase Synthesis of N-α-Methylated Peptides
Objective: To synthesize a peptide incorporating one or more N-α-methylated amino acids using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Microwave peptide synthesizer (optional, for enhanced coupling efficiency)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
For N-methylated amino acids: Coupling onto an N-methylated residue can be challenging. The use of microwave-assisted coupling is highly recommended to improve efficiency. Use a suitable coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of HBTU. Extend the coupling time or perform a double coupling if necessary.
-
-
Washing: After coupling, wash the resin extensively with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Proteolytic Stability Assay
Objective: To determine the stability of a peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin).
Materials:
-
N-α-methylated peptide and non-methylated control peptide
-
Protease (e.g., Trypsin, Sequencing Grade)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM CaCl₂)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
Enzyme Solution Preparation: Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin).
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution to the assay buffer. Initiate the reaction by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the zero-time point. Determine the half-life (t½) of the peptide under the assay conditions.
Plasma Stability Assay
Objective: To evaluate the stability of a peptide in human or animal plasma.
Materials:
-
N-α-methylated peptide and non-methylated control peptide
-
Human or animal plasma (e.g., heparinized)
-
Precipitating solution (e.g., acetonitrile containing an internal standard)
-
RP-HPLC system coupled to a mass spectrometer (LC-MS)
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Peptide Incubation: Spike the peptide into the plasma at a final concentration (e.g., 10 µM) and incubate at 37°C.
-
Time-Point Sampling: At various time points, withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Add the precipitating solution to the aliquot to stop enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and determine the half-life of the peptide in plasma.
Visualizing the Impact: N-α-Methylation and Signaling Pathways
The conformational constraints imposed by N-α-methylation can significantly influence a peptide's interaction with its receptor, thereby modulating its downstream signaling. A prime example is the neuropeptide somatostatin and its analogs, which are used to treat various diseases, including neuroendocrine tumors. N-α-methylation of somatostatin analogs can alter their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs), leading to varied biological responses.
The following diagram illustrates the general signaling pathway of somatostatin upon binding to its G-protein coupled receptors.
References
An In-depth Technical Guide to Click Chemistry in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry in Peptide Science
Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of peptide modification.[1][2] It describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts.[1][3] These reactions are often characterized by their mild reaction conditions, compatibility with aqueous environments, and simple purification procedures.[2] In peptide science, click chemistry provides a powerful and versatile toolbox for a wide range of applications, including bioconjugation, peptide cyclization, stabilization of secondary structures, and the synthesis of peptidomimetics. The resulting triazole linkage from the most common click reaction is chemically stable and can act as a surrogate for the native amide bond, often enhancing the metabolic stability of the modified peptide.
This technical guide provides an in-depth overview of the two most prominent click reactions used in peptide modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It offers a comparative analysis of their performance, detailed experimental protocols, and a summary of quantitative data to aid researchers in selecting the optimal strategy for their specific application.
Core Concepts: CuAAC vs. SPAAC
The cornerstone of click chemistry in peptide modification is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. The two main variants of this reaction, CuAAC and SPAAC, differ primarily in their mode of activation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, independently developed by the groups of Sharpless and Meldal, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. This catalysis not only increases the reaction rate but also ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
-
Advantages: High reaction rates, excellent yields, and high regioselectivity.
-
Disadvantages: The requirement of a copper catalyst, which can be cytotoxic, limits its application in living systems. Copper ions can also lead to the degradation of peptides and proteins.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with CuAAC, Bertozzi and coworkers developed SPAAC. This reaction employs a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. The release of ring strain provides the driving force for the reaction.
-
Advantages: Biocompatible and suitable for in vivo applications due to the absence of a toxic catalyst.
-
Disadvantages: Generally slower reaction rates compared to CuAAC, and the synthesis of strained cyclooctynes can be complex and costly.
Comparison of CuAAC and SPAAC reaction workflows.
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific requirements of the experiment, such as the need for biocompatibility versus rapid reaction kinetics. The following tables summarize key quantitative data for these reactions in the context of peptide modification.
Table 1: Comparative Performance of CuAAC and SPAAC
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Catalyst | Copper(I) | None (driven by ring strain) | SPAAC is biocompatible for in vivo applications. |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for living systems | SPAAC is the preferred method for live-cell labeling. |
| Reaction Rate (k₂) M⁻¹s⁻¹ | 1 - 100 | 10⁻³ - 1 (highly dependent on cyclooctyne) | CuAAC is generally faster. |
| Typical Yield | 70 - 99% | 80 - 99% | Both methods can achieve high yields. |
| Regioselectivity | High (1,4-isomer) | Low (mixture of isomers) | CuAAC provides a single, well-defined product isomer. |
| pH Range | 4 - 11 | 4 - 10 | Both reactions are tolerant of a wide pH range. |
Table 2: Reaction Kinetics of Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | ~0.07 - 0.18 | |
| DBCO | ~0.24 - 0.3 | |
| DIBO | ~0.1 |
Table 3: Yields for On-Resin Peptide Cyclization via CuAAC
| Peptide Sequence Context | Reaction Conditions | Yield/Conversion | Reference |
| Azide and alkyne in the same peptide | On-Resin CuAAC | 83% | |
| Intermolecular conjugation | On-Resin CuAAC | High (70-85% crude purity) | |
| Short peptide (e.g., tetrapeptide) | On-resin, CuBr, DIPEA, 2,6-lutidine | Predominantly monomer | |
| Long peptide (e.g., 21-mer) | On-resin, CuBr, DIEA, 2,6-lutidine | >95% conversion |
Experimental Protocols
This section provides detailed methodologies for the synthesis of azide- and alkyne-functionalized peptides and their subsequent modification using CuAAC and SPAAC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Click-Ready Peptides
The incorporation of azide and alkyne functionalities into peptides is typically achieved during standard Fmoc-based SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-azido-lysine or Fmoc-L-propargylglycine
-
Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)
-
20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and base (e.g., DIPEA, 6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Incorporation of Click Handles: To introduce the azide or alkyne group, use the corresponding modified amino acid (e.g., Fmoc-L-azido-lysine or Fmoc-L-propargylglycine) during the appropriate coupling cycle.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Dry the peptide pellet.
Workflow for SPPS followed by on-resin click modification.
Protocol 2: On-Resin CuAAC Cyclization
This protocol is suitable for the intramolecular cyclization of a peptide containing both an azide and an alkyne.
Materials:
-
Peptide-resin with azide and alkyne functionalities
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Sodium ascorbate
-
2,6-Lutidine and N,N-Diisopropylethylamine (DIPEA)
-
Degassed solvents: DMSO, DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of CuBr (1 eq. relative to resin loading) in degassed DMSO.
-
Add the CuBr solution to the resin, followed by an aqueous solution of sodium ascorbate (1 eq.).
-
Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).
-
Purge the reaction vessel with nitrogen and shake at room temperature for 16-18 hours.
-
Wash the resin thoroughly with a mixture of isopropanol/DMSO, followed by DMF and DCM.
-
Dry the resin and proceed with cleavage and purification as described in Protocol 1.
Protocol 3: In-Solution SPAAC Bioconjugation
This protocol describes the conjugation of an azide-modified peptide to a molecule containing a strained cyclooctyne (e.g., DBCO).
Materials:
-
Azide-modified peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for stock solutions (e.g., DMSO)
Procedure:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10-50 mM).
-
Add the DBCO stock solution to the peptide solution to achieve a 1.2 to 5-fold molar excess of the DBCO reagent. The final DMSO concentration should be kept below 10% to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the modified peptide can be purified by RP-HPLC.
Protocol 4: Purification of Click-Modified Peptides by RP-HPLC
RP-HPLC is the most common method for purifying click-modified peptides.
Materials:
-
Crude peptide solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA) and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A/5% B) for at least 10 column volumes.
-
Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm and 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide.
Application Example: Modulation of Integrin Signaling with Click-Modified RGD Peptides
The RGD (Arg-Gly-Asp) peptide sequence is a well-known motif that binds to integrin receptors, playing a crucial role in cell adhesion and signaling. Click chemistry has been employed to modify RGD peptides to enhance their binding affinity and selectivity for specific integrin subtypes, thereby modulating downstream signaling pathways. For example, cyclization of an RGD peptide using click chemistry can constrain its conformation, leading to improved binding to integrins like αvβ3, which is often overexpressed in tumor cells and involved in angiogenesis.
Click-modified RGD peptides can enhance integrin binding and signaling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction yield (CuAAC) | - Inactive copper(I) catalyst- Low reagent concentration- Steric hindrance | - Use fresh sodium ascorbate solution.- Increase the concentration of reagents.- Use a copper-chelating ligand (e.g., TBTA) to improve catalyst stability and efficiency. |
| Low or no reaction yield (SPAAC) | - Low reactivity of the cyclooctyne- Steric hindrance- Degradation of the cyclooctyne | - Use a more reactive cyclooctyne (e.g., DBCO).- Increase reaction time and/or temperature (if the peptide is stable).- Ensure proper storage of the cyclooctyne reagent (cold, dry, inert atmosphere). |
| Multiple products or side reactions | - (CuAAC) Copper-catalyzed side reactions (e.g., peptide degradation)- (SPAAC) Reaction of cyclooctyne with other functional groups (e.g., thiols) | - Degas all solutions thoroughly to remove oxygen.- Add a radical scavenger (e.g., aminoguanidine).- For SPAAC, cap free thiols with a reagent like N-ethylmaleimide before the click reaction. |
| Difficulty in purification | - Co-elution of starting materials and product- Poor solubility of the modified peptide | - Optimize the RP-HPLC gradient (e.g., shallower gradient for better resolution).- Try a different stationary phase (e.g., C4 or phenyl column).- Adjust the pH of the mobile phase. |
Conclusion
Click chemistry has become an indispensable tool in peptide modification, offering researchers a reliable and efficient method for creating novel peptide constructs with enhanced properties. Both CuAAC and SPAAC provide powerful avenues for bioconjugation, cyclization, and the introduction of various functionalities. The choice between these two methods is dictated by the specific experimental context, with CuAAC offering speed and efficiency for in vitro applications and SPAAC providing the biocompatibility required for studies in living systems. By understanding the core principles, leveraging the quantitative data, and following the detailed protocols outlined in this guide, researchers can effectively harness the power of click chemistry to advance their work in drug discovery and chemical biology.
References
An In-depth Technical Guide to Fmoc-L-MeLys(N3)-OH for Researchers and Drug Development Professionals
Fmoc-L-MeLys(N3)-OH, with the CAS number 1263721-14-7, is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and bioconjugation.[1] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development. While specific literature on the methylated form is limited, this guide draws upon established principles of peptide chemistry and data available for its non-methylated counterpart, Fmoc-L-Lys(N3)-OH, to provide a thorough technical resource.
Core Concepts and Applications
This compound is a derivative of the amino acid lysine, featuring two key modifications that enable its utility in advanced chemical synthesis:
-
Nα-Fmoc Protection: The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, making it ideal for solid-phase peptide synthesis (SPPS).
-
Nε-Azide and Nα-Methyl Functionalization: The side chain contains an azide (-N3) group, a versatile functional handle for "click chemistry" reactions. The presence of a methyl group on the α-nitrogen atom can impart unique conformational constraints on the resulting peptide, potentially enhancing its biological activity and stability.
The primary applications of this compound lie in its ability to be incorporated into peptide chains via SPPS, followed by the selective modification of the azide group through click chemistry. This allows for the site-specific introduction of a wide range of functionalities, including:
-
Fluorophores and Quenchers: For creating probes to study biological processes.
-
PEGylation: To improve the pharmacokinetic properties of therapeutic peptides.
-
Drug Conjugation: For the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
-
Peptide Cyclization: To enhance the stability and receptor-binding affinity of peptides.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the CAS number is specific to the methylated form, some suppliers provide data that is identical to the non-methylated analog. The data presented here is the most consistent information found for the methylated compound.
| Property | Value | Source(s) |
| CAS Number | 1263721-14-7 | [1] |
| Molecular Formula | C22H24N4O4 | [1] |
| Molecular Weight | 408.5 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in DMF, DMSO | Inferred from related compounds |
| Storage | Store at -20°C |
Experimental Protocols
The following are generalized protocols for the use of this compound in its primary applications. These are based on standard procedures for Fmoc-SPPS and click chemistry and may require optimization for specific applications.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS. The N-methylation may lead to slower coupling kinetics, potentially requiring longer reaction times or the use of more potent coupling reagents.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-3 hours. The completion of the reaction can be monitored by a ninhydrin test.
-
Drain the coupling solution and wash the resin with DMF.
4. Peptide Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. The azide group is stable to these conditions.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide synthesized in the previous step. The reaction can be performed with the peptide still attached to the resin or in solution after cleavage and purification.
1. Reactant Preparation:
-
Dissolve the azide-containing peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
-
Dissolve the alkyne-containing molecule in the same solvent system.
2. Catalyst Preparation:
-
Prepare a stock solution of copper(II) sulfate (CuSO4).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate.
3. Click Reaction:
-
Combine the azide-peptide and alkyne-molecule solutions.
-
Add the sodium ascorbate solution, followed by the CuSO4 solution. A ligand such as TBTA can be used to stabilize the Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
4. Purification:
-
Upon completion, purify the clicked peptide conjugate using reverse-phase HPLC.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the structurally similar Fmoc-L-Lys(N3)-OH should be followed.
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is crucial to consult the SDS for any reagents used in conjunction with this compound, such as piperidine, TFA, and coupling reagents, as they may have specific hazards.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the precise investigation and manipulation of biological systems.[1] These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex environment of a living cell.[2] Among the pioneering and most widely used bioorthogonal reporters is the azide (N₃) group.[3] Its small size, stability, and absence in most biological systems make it an ideal chemical handle for introduction into biomolecules.[4] This guide provides a comprehensive technical overview of the use of azide-functionalized amino acids in bioorthogonal chemistry, with a focus on their incorporation into proteins and subsequent chemical modifications.
This guide will cover:
-
Core Principles: The fundamental concepts behind bioorthogonal chemistry with azide amino acids.
-
Methods of Incorporation: Detailed descriptions of residue-specific and site-specific incorporation of azide amino acids into proteins.
-
Bioorthogonal Reactions: An in-depth look at the Staudinger ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Quantitative Data Summary: A comparative analysis of the kinetics and cytotoxicity of these reactions.
-
Experimental Protocols: Step-by-step methodologies for key experiments.
-
Applications in Drug Development: A focus on the utility of these techniques in creating advanced therapeutics like antibody-drug conjugates (ADCs).
Core Principles of Azide-Based Bioorthogonal Chemistry
The central premise of this technology is a two-step process. First, an azide-containing non-canonical amino acid is introduced into a protein's structure. This is achieved by hijacking the cell's own protein synthesis machinery.[] The incorporated azide then serves as a latent chemical handle. In the second step, a probe molecule carrying a complementary reactive group—a phosphine or an alkyne—is introduced. This probe can be a fluorophore, a biotin tag for purification, or a cytotoxic drug. The azide and its partner react selectively and efficiently, forming a stable covalent bond and enabling the specific labeling, detection, or functional modification of the target protein.
Incorporation of Azide Amino Acids into Proteins
There are two primary strategies for incorporating azide amino acids into proteins: residue-specific and site-specific incorporation.
1. Residue-Specific Incorporation:
This method involves the global replacement of a natural amino acid with an azide-containing analog throughout the proteome. The most common example is the use of L-azidohomoalanine (AHA), an analog of methionine. In methionine-auxotrophic cell lines or organisms, where the endogenous synthesis of methionine is blocked, AHA can be supplied in the culture medium and is readily incorporated into newly synthesized proteins by the native translational machinery. This approach is particularly useful for global analysis of protein synthesis and turnover.
2. Site-Specific Incorporation:
For applications requiring more precise control, site-specific incorporation allows the introduction of an azide amino acid at a single, predetermined position within a protein sequence. This is achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This engineered pair recognizes a unique codon, typically the amber stop codon (UAG), and inserts the unnatural amino acid at that specific site. p-Azidophenylalanine (AzF) is a commonly used amino acid for this purpose. Site-specific incorporation is invaluable for creating well-defined protein conjugates, such as antibody-drug conjugates with a precise drug-to-antibody ratio.
Key Bioorthogonal Reactions of Azide Amino Acids
Once incorporated, the azide group can be targeted by several bioorthogonal reactions. The three most prominent are the Staudinger ligation, CuAAC, and SPAAC.
1. Staudinger Ligation:
The Staudinger ligation is a reaction between an azide and a phosphine. In its "traceless" version, the phosphine is engineered with a thioester, leading to the formation of a native amide bond after reaction with the azide, leaving no residual atoms from the phosphine reagent. This reaction is highly biocompatible as it does not require a metal catalyst. However, its primary drawback is its relatively slow reaction kinetics.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Often referred to as "click chemistry," CuAAC is a highly efficient and rapid reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. It forms a stable 1,4-disubstituted triazole linkage. The high speed and yield of this reaction make it a workhorse for in vitro applications. However, the cytotoxicity of the copper catalyst can be a significant concern for live-cell and in vivo studies, although the use of chelating ligands can mitigate this issue.
3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
To overcome the toxicity associated with CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The release of ring strain drives the reaction forward. SPAAC is highly biocompatible and has become the method of choice for live-cell imaging and in vivo labeling. The trade-off is that the reaction kinetics are generally slower than CuAAC, and the cyclooctyne reagents are bulkier.
Quantitative Data Summary
The choice of bioorthogonal reaction is often a critical decision based on the specific experimental context. The following tables provide a summary of key quantitative data to aid in this selection.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Staudinger Ligation | Azide, Engineered Phosphine | ~0.002 - 0.0077 | No metal catalyst, highly biocompatible. | Slow kinetics, potential for phosphine oxidation. |
| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | ~1 - 100 | Very fast kinetics, high efficiency. | Copper toxicity in living systems. |
| SPAAC | Azide, Strained Cyclooctyne | ~0.1 - 1 | No catalyst, excellent biocompatibility. | Slower than CuAAC, bulky reagents. |
Table 2: Comparison of Cytotoxicity for Live-Cell Labeling
| Reaction | Biocompatibility | Primary Cytotoxicity Concern | Mitigation Strategies |
| Staudinger Ligation | High | Minimal | Not applicable |
| CuAAC | Moderate | Copper-induced generation of reactive oxygen species (ROS). | Use of copper-chelating ligands (e.g., THPTA, BTTAA). |
| SPAAC | High | Minimal, though some cyclooctynes can react with thiols. | Careful selection of cyclooctyne reagent. |
Table 3: Efficiency of Azidohomoalanine (AHA) Incorporation
| Cell Type | AHA Concentration | Labeling Time | Incorporation Efficiency | Reference |
| HEK293T | 1 mM | 1 hour | Sufficient for detection | |
| HT22 | 1 mM | 1 hour | Sufficient for detection | |
| E. coli (auxotrophic) | 50% of total methionine | 26 hours | ~50% | |
| Rat Retina (in vivo) | 1.4 mg/kg | 3 days | Extensive incorporation |
Experimental Protocols
Protocol 1: Residue-Specific Incorporation of Azidohomoalanine (AHA) into Proteins in Mammalian Cells
This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells with AHA.
Materials:
-
Methionine-free cell culture medium (e.g., DMEM without methionine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.
-
Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM.
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate. The lysate is now ready for downstream bioorthogonal ligation.
Protocol 2: Site-Specific Incorporation of p-Azidophenylalanine (AzF) in E. coli
This protocol provides a general method for the site-specific incorporation of AzF using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired site.
-
Plasmid encoding the orthogonal synthetase/tRNA pair (e.g., pEVOL-pAzF).
-
LB medium and appropriate antibiotics.
-
p-Azidophenylalanine (AzF).
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli host strain with the expression plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Grow an overnight starter culture in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add AzF to a final concentration of 1 mM.
-
Induce the expression of the synthetase/tRNA pair by adding L-arabinose (e.g., to 0.02% w/v).
-
Induce the expression of the target protein by adding IPTG (e.g., to 1 mM).
-
Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 20-30°C).
-
Harvest the cells by centrifugation.
-
Purify the protein containing the site-specifically incorporated AzF using standard chromatography techniques.
-
Verify the incorporation of AzF by mass spectrometry.
Protocol 3: Staudinger Ligation of an Azide-Modified Protein
This protocol describes the ligation of a purified protein containing an azide group with a phosphine-labeled probe.
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Phosphine-probe (e.g., phosphine-biotin, phosphine-fluorophore).
-
Water-miscible organic solvent (e.g., DMSO or DMF).
Procedure:
-
Dissolve the azide-modified protein in the buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the phosphine-probe in the organic solvent (e.g., 10 mM).
-
Add the phosphine-probe stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the phosphine reagent over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Remove excess unreacted phosphine-probe using a desalting column, dialysis, or spin filtration.
-
Analyze the final conjugate to confirm the modification.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein in Cell Lysate
This protocol outlines the labeling of an azide-modified protein in a complex mixture like a cell lysate.
Materials:
-
Cell lysate containing the azide-modified protein.
-
Alkyne-probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (CuSO₄) solution.
-
Copper-chelating ligand (e.g., THPTA) solution.
-
Sodium ascorbate solution (freshly prepared).
Procedure:
-
In a microcentrifuge tube, combine the cell lysate with the alkyne-probe.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A common ratio is 5:1 ligand to copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified proteins on the surface of live cells with a strained cyclooctyne probe.
Materials:
-
Live cells with surface-expressed azide-modified proteins.
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore).
-
Cell culture medium.
-
PBS.
Procedure:
-
Culture the cells that have been metabolically labeled with an azide-containing precursor (e.g., an azido-sugar for cell-surface glycans).
-
Prepare a solution of the cyclooctyne-fluorophore conjugate in cell culture medium.
-
Wash the cells with PBS.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate under normal cell culture conditions for 1-2 hours.
-
Wash the cells multiple times with PBS to remove unreacted probe.
-
The cells are now ready for live-cell fluorescence microscopy.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ERK signaling pathway and its analysis using AHA labeling.
Experimental Workflow Diagram
Caption: Workflow for ADC development using site-specific azide incorporation.
Applications in Drug Development
Bioorthogonal chemistry with azide amino acids is having a significant impact on drug discovery and development.
Antibody-Drug Conjugates (ADCs):
A major application is in the construction of ADCs. By site-specifically incorporating an azide amino acid into an antibody, a cytotoxic drug can be attached with a precise stoichiometry (drug-to-antibody ratio, DAR). This leads to a homogeneous population of ADCs, which is a significant improvement over traditional methods that produce heterogeneous mixtures. The high stability of the triazole linkage formed by click chemistry also enhances the in vivo stability of the ADC.
Probing Drug-Target Interactions:
Azide amino acids can be designed with photo-crosslinking capabilities. When incorporated into a protein, they can be used to covalently trap interactions with small molecule drugs upon photoactivation, aiding in the identification and validation of drug targets.
PEGylation:
The site-specific attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation. Bioorthogonal chemistry provides a precise method for achieving this.
Conclusion
The use of azide amino acids in conjunction with bioorthogonal chemistry offers a versatile and powerful platform for protein engineering and drug development. The ability to introduce a small, inert chemical handle into proteins, either globally or at specific sites, and then selectively modify it with a variety of probes, opens up a vast array of possibilities for studying protein function, visualizing biological processes, and creating novel therapeutics. The choice between the Staudinger ligation, CuAAC, and SPAAC depends on the specific requirements of the experiment, with a general trend towards catalyst-free reactions for live-cell and in vivo applications. As new bioorthogonal reactions and azide-containing amino acids are developed, the scope and impact of this technology will undoubtedly continue to expand.
References
An In-depth Technical Guide to the Fmoc Protecting Group: Stability and Removal
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique stability profile, allowing for selective removal under mild basic conditions while remaining stable to a variety of other reagents. This guide provides a comprehensive overview of the Fmoc group's stability, cleavage mechanisms, and practical considerations for its use in research and development.
Stability of the Fmoc Protecting Group
The utility of the Fmoc group is defined by its stability under conditions where other protecting groups might be labile, and its lability under specific, mild basic conditions. This "orthogonal" stability is crucial for complex, multi-step syntheses. The Fmoc group is generally stable to acidic conditions and various reducing agents, which allows for the selective deprotection of other protecting groups, such as the acid-labile Boc group, in its presence.
Table 1: Chemical Stability of the Fmoc Group
| Condition/Reagent | Stability | Notes |
| Acidic Conditions | ||
| Trifluoroacetic acid (TFA) | Stable | Commonly used for cleavage of Boc groups and detachment of peptides from Wang or Rink amide resins. |
| Hydrochloric acid (HCl) | Stable | Stable to dilute aqueous HCl. |
| Acetic acid | Stable | Stable to weak acids. |
| Basic Conditions | ||
| Piperidine (20% in DMF) | Labile | Standard condition for Fmoc removal in SPPS. |
| Piperazine | Labile | An alternative base for Fmoc deprotection. |
| Diisopropylethylamine (DIPEA) | Generally Stable | Weakly basic enough to avoid significant cleavage, often used as a scavenger. |
| Triethylamine (TEA) | Generally Stable | Can cause slow cleavage over extended periods. |
| Sodium hydroxide (NaOH) | Labile | Strong aqueous bases will rapidly cleave the Fmoc group. |
| Reductive Conditions | ||
| H₂, Pd/C | Stable | Allows for the removal of benzyl-type protecting groups (e.g., Cbz, Bn) without affecting the Fmoc group. |
| Sodium borohydride (NaBH₄) | Stable | |
| Nucleophilic Conditions | ||
| Hydrazine | Labile | Can be used for deprotection, but less common. |
| Thiolates | Labile | Can cleave the Fmoc group. |
Mechanism of Fmoc Removal: A Base-Induced Elimination
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) reaction. This process is initiated by the abstraction of the acidic proton on the C9 position of the fluorenyl ring system by a base. The resulting carbanion is stabilized by the aromatic system. Subsequently, the molecule undergoes elimination to release the deprotected amine, carbon dioxide, and dibenzofulvene (DBF). The DBF byproduct can then react with the amine base (e.g., piperidine) to form a stable adduct.
Caption: Mechanism of Fmoc deprotection.
Experimental Protocols for Fmoc Removal
The choice of base and reaction conditions for Fmoc deprotection is critical to ensure complete removal without inducing side reactions. Piperidine is the most commonly used base due to its optimal basicity and nucleophilicity.
Table 2: Common Reagents for Fmoc Deprotection
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20-50% in DMF or NMP | Fast and efficient deprotection. | Can form piperidine-DBF adducts which can be problematic in some cases. |
| Piperazine | 20% in DMF | Less nucleophilic than piperidine, can reduce certain side reactions. | Slower deprotection kinetics compared to piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Very fast and effective, non-nucleophilic. | Can cause racemization of sensitive amino acids, particularly C-terminal cysteine. |
This protocol outlines a typical Fmoc deprotection step on a solid-supported peptide.
-
Resin Swelling: The Fmoc-protected peptide-resin is swelled in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 15-30 minutes.
-
Initial Deprotection: The swelling solvent is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 1-3 minutes.
-
Solvent Wash: The deprotection solution is drained, and the resin is washed several times with DMF to remove the cleaved Fmoc group and excess piperidine.
-
Second Deprotection: A fresh solution of 20% piperidine in DMF is added to the resin, and the mixture is agitated for an additional 15-20 minutes to ensure complete deprotection.
-
Final Washes: The deprotection solution is drained, and the resin is extensively washed with DMF followed by a solvent suitable for the subsequent coupling step (e.g., dichloromethane (DCM) and then DMF).
Monitoring Fmoc Deprotection
The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the reaction solution. The dibenzofulvene-piperidine adduct has a strong chromophore with a characteristic absorbance maximum around 301 nm. By continuously monitoring the increase in absorbance at this wavelength, one can determine the completion of the deprotection reaction.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an Fmoc-based solid-phase peptide synthesis cycle.
Caption: Fmoc-SPPS workflow diagram.
Side Reactions and Mitigation
While the Fmoc deprotection is generally a clean and efficient reaction, certain side reactions can occur:
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This can be minimized by ensuring rapid and efficient coupling of the third amino acid.
-
Racemization: Certain amino acids, such as cysteine and histidine, are susceptible to racemization during activation and coupling. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress this side reaction.
-
Aspartimide Formation: Aspartic acid residues can undergo base-catalyzed cyclization to form a stable five-membered aspartimide ring, which can lead to side products upon ring opening. Using protecting groups for the side chain of aspartic acid that sterically hinder this cyclization can be beneficial.
By understanding the stability, cleavage mechanism, and potential side reactions associated with the Fmoc protecting group, researchers can effectively utilize this powerful tool for the synthesis of complex molecules.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-MeLys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-MeLys(N3)-OH is a valuable non-canonical amino acid used in solid-phase peptide synthesis (SPPS) to introduce a site-specific N-methylated and azido-functionalized lysine residue into a peptide sequence. The N-methylation can enhance the peptide's proteolytic stability and conformational properties, while the azide moiety serves as a bioorthogonal handle for subsequent modifications via "click chemistry," such as the attachment of fluorescent probes, drug conjugates, or for peptide cyclization.[1] This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based SPPS.
The azide group is stable under the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage from the resin (trifluoroacetic acid).[2] However, the N-methylation on the lysine side chain can introduce steric hindrance, potentially requiring optimized coupling conditions to achieve high efficiency.[3][4]
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound requires careful optimization of coupling conditions. Below is a summary of expected outcomes based on protocols for similar N-methylated and sterically hindered amino acids.
| Parameter | Expected Value | Notes |
| Coupling Time | 2 - 4 hours | May require longer coupling times or a double coupling strategy compared to standard amino acids.[3] Monitoring with a Kaiser test is recommended. |
| Typical Coupling Yield | >95% | With potent coupling reagents like HATU or HCTU, high yields are achievable. Standard reagents like HBTU may result in lower efficiency. |
| Fmoc Deprotection Time | 2 x 10 minutes | Standard deprotection times are generally sufficient. For long or aggregation-prone sequences, extended times or the use of chaotropic agents may be necessary. |
| Expected Crude Purity | 60 - 80% | Dependent on the peptide sequence and length. The purity of the crude peptide should be assessed by analytical RP-HPLC. |
| Cleavage Time | 2 - 3 hours | Standard cleavage times are typically sufficient for complete deprotection and cleavage from the resin. |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing an L-MeLys(N3) residue.
Resin Swelling
The initial step is to swell the solid support to ensure all reactive sites are accessible.
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Reagents:
-
20% (v/v) piperidine in DMF.
-
-
Procedure:
-
Add the 20% piperidine solution to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound
Due to the steric hindrance of the N-methyl group, a potent coupling reagent and potentially a double coupling strategy are recommended for efficient incorporation.
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (2.9-4.8 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and dichloromethane (DCM), and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
After complete coupling, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Capping (Optional)
If the coupling reaction is incomplete after a double coupling, any unreacted amino groups should be capped to prevent the formation of deletion sequences.
-
Reagents:
-
Capping solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
-
Procedure:
-
Add the capping solution to the resin.
-
Agitate for 15-30 minutes.
-
Drain the solution and wash the resin with DMF (3-5 times).
-
Chain Elongation
Repeat steps 2 and 3 (using the appropriate standard amino acids) until the desired peptide sequence is assembled. For subsequent couplings after the N-methylated residue, standard coupling protocols are typically sufficient.
Cleavage and Global Deprotection
This final step cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Important Consideration: The azide group can be reduced by certain thiol-based scavengers. It is crucial to avoid scavengers like 1,2-ethanedithiol (EDT). Dithiothreitol (DTT) can be used, but a scavenger cocktail without thiols is often preferred if the peptide sequence allows.
-
Cleavage Cocktail (Reagent K or similar, modified):
-
Trifluoroacetic acid (TFA): 92.5%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
m-cresol: 2.5% (as an alternative scavenger)
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Analyze the crude peptide using analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Logical relationship of this compound incorporation to peptide properties and applications.
References
Application Notes and Protocols for Incorporating Fmoc-L-MeLys(N₃)-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fmoc-L-MeLys(N₃)-OH is a unique building block that introduces two valuable functionalities: an N-methylated backbone and an azido side chain. N-methylation can improve a peptide's pharmacokinetic profile by increasing its resistance to enzymatic degradation and enhancing its membrane permeability.[1][2] The azido group serves as a versatile chemical handle for post-synthetic modifications via bioorthogonal "click chemistry," enabling the attachment of various moieties such as imaging agents, drug payloads, or polyethylene glycol (PEG).[3][4]
These application notes provide detailed protocols for the efficient incorporation of Fmoc-L-MeLys(N₃)-OH into peptides using solid-phase peptide synthesis (SPPS) and for the subsequent modification of the resulting azido-peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation
The incorporation of N-methylated amino acids, such as Fmoc-L-MeLys(N₃)-OH, is often challenging due to steric hindrance, which can lead to lower coupling efficiencies compared to their non-methylated counterparts.[5] The choice of coupling reagent is critical to maximizing yield. Below is a summary of the comparative performance of various coupling reagents for sterically hindered N-methylated amino acids.
| Coupling Reagent | Class | Typical Yield for Hindered Coupling | Key Advantages |
| HATU | Uronium/Aminium | High | High reactivity, suitable for difficult couplings. |
| HCTU | Uronium/Aminium | High | Comparable efficiency to HATU, often more cost-effective. |
| PyAOP | Phosphonium | High | Excellent for highly sterically hindered couplings. |
| PyBOP | Phosphonium | Moderate to High | Good performance, but may be less effective than PyAOP for the most challenging couplings. |
| HBTU | Uronium/Aminium | Moderate to Low | Less effective for N-methylated residues due to insufficient reactivity. |
| DIC/HOBt | Carbodiimide | Low | Generally insufficient for sterically demanding couplings. |
Note: Yields are qualitative and can vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-MeLys(N₃)-OH
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-L-MeLys(N₃)-OH into a peptide sequence.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-L-MeLys(N₃)-OH
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if required for cleavage)
-
Deionized water
-
Diethyl ether, cold
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (5 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.
-
Add DIPEA (2 equivalents of the amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative (yellow) result indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
-
Incorporation of Fmoc-L-MeLys(N₃)-OH:
-
In a separate vial, dissolve Fmoc-L-MeLys(N₃)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for an extended period, typically 2-4 hours, due to the steric hindrance of the N-methyl group.
-
Monitoring: The Kaiser test is not suitable for N-methylated amines. Use a bromophenol blue test to monitor the reaction. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.
-
If the coupling is incomplete, a second coupling can be performed by draining the reaction solution, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated Fmoc-L-MeLys(N₃)-OH.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for other N-methylated residues) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the resin-bound peptide synthesized in Protocol 1.
Materials:
-
Azido-peptide on resin from Protocol 1
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)
-
DMF/water or DMSO/water mixture
-
DCM for washing
Procedure:
-
Resin Swelling: Swell the azido-peptide resin in the chosen solvent system (e.g., DMF/water 4:1).
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of the alkyne-containing molecule (5-10 equivalents relative to resin loading) in the reaction solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 0.5 M in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using, prepare a stock solution of TBTA (e.g., 50 mM in DMSO).
-
-
Click Reaction:
-
To the swollen resin, add the solution of the alkyne-containing molecule.
-
In a separate vial, pre-mix CuSO₄ (0.1 equivalents) and TBTA (0.1 equivalents, if used) in the reaction solvent. Add this catalyst solution to the resin.
-
Initiate the reaction by adding the sodium ascorbate solution (0.5-1 equivalent).
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I).
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with the reaction solvent, water, and DCM to remove copper salts and excess reagents.
-
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1 (steps 7 and 8).
Visualizations
Caption: Workflow for SPPS incorporating Fmoc-L-MeLys(N₃)-OH.
Caption: On-resin CuAAC click chemistry workflow.
References
Application Notes and Protocols for SPAAC Ligation with Peptides Containing Fmoc-L-MeLys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation technique. As a type of "click chemistry," it offers high efficiency and selectivity, proceeding rapidly at physiological conditions without the need for cytotoxic copper catalysts.[1][2] This makes SPAAC an ideal tool for various applications in chemical biology, drug development, and materials science, including peptide cyclization, bioconjugation, and the synthesis of peptide-drug conjugates.[3][4]
The incorporation of non-canonical amino acids containing an azide moiety into peptides is a key step for enabling SPAAC. Fmoc-L-MeLys(N3)-OH is a specialized amino acid derivative that allows for the site-specific introduction of a methyllysine mimic bearing an azide group. The N-methylation can enhance the proteolytic stability and conformational rigidity of peptides. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and subsequent SPAAC ligation.
Key Features of SPAAC with Azido-Modified Peptides
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for in vivo and live-cell applications.[1]
-
Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not interfere with native biological functionalities.
-
High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently even at low reactant concentrations.
-
High Stability: The resulting triazole linkage is chemically robust and stable under a wide range of physiological and experimental conditions.
Data Presentation
While specific kinetic data for the SPAAC reaction with peptides containing this compound is not extensively published, the reactivity of the azide group is expected to be comparable to that of the well-studied Fmoc-L-Lys(N3)-OH. The following table summarizes representative second-order rate constants for SPAAC reactions between azide-modified peptides and common strained cyclooctynes, providing a strong benchmark for experimental planning.
| Azide-Modified Peptide Containing | Strained Alkyne Reactant | Second-Order Rate Constant (k₂) | Solvent/Buffer | Reference |
| Azidolysine (N3K) | DBCO | 0.34 M⁻¹s⁻¹ | HBS (pH 7.4) | |
| Azidolysine (N3K) | BCN | 0.28 M⁻¹s⁻¹ | MeOD | |
| N-(2-azidoethyl)glycine (Aeg) | DBCO | 0.34 M⁻¹s⁻¹ | HBS (pH 7.4) | |
| N-(2-azidoethyl)glycine (Aeg) | BCN | 0.28 M⁻¹s⁻¹ | MeOD |
Note: DBCO = Dibenzocyclooctyne; BCN = Bicyclo[6.1.0]nonyne; HBS = HEPES-buffered saline; MeOD = Deuterated methanol. The data for N3K provides a reasonable estimate for the reactivity of MeLys(N3).
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based SPPS procedure for incorporating this compound into a peptide sequence. The azide group is stable under standard SPPS conditions, including piperidine treatment for Fmoc deprotection and acidic cleavage from the resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
-
Reaction vessel with a fritted disc
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Caption: Workflow for Fmoc-SPPS of peptides with this compound.
SPAAC Ligation of Azido-Peptides with Strained Cyclooctynes
This protocol describes the general procedure for the SPAAC reaction between a peptide containing a MeLys(N3) residue and a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized peptide (purified)
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG, BCN-fluorophore)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES-buffered saline (HBS))
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
RP-HPLC system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained cyclooctyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the cyclooctyne-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the specific cyclooctyne used.
-
Monitor the reaction progress by RP-HPLC by observing the consumption of the starting materials and the formation of the product peak.
-
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials and byproducts.
-
-
Characterization:
-
Verify the identity and purity of the final conjugated product by mass spectrometry and analytical RP-HPLC.
-
Caption: General workflow for SPAAC ligation of an azido-peptide.
On-Resin SPAAC Ligation for Peptide Cyclization
This protocol is adapted for the intramolecular cyclization of a linear peptide containing both an azide (from this compound) and a strained cyclooctyne.
Materials:
-
Resin-bound linear peptide containing both MeLys(N3) and a strained alkyne amino acid
-
DMF
-
DCM
-
Cleavage cocktail
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on the resin using the SPPS protocol described above, incorporating both this compound and the desired strained alkyne-containing amino acid at the appropriate positions.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group.
-
On-Resin Cyclization:
-
Swell the resin-bound peptide in DMF.
-
Allow the intramolecular SPAAC reaction to proceed by incubating the resin in DMF at room temperature for 4-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage, Precipitation, and Purification: Cleave the cyclic peptide from the resin, precipitate with cold diethyl ether, and purify by RP-HPLC as described in the SPPS protocol.
-
Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical RP-HPLC.
Caption: Workflow for on-resin peptide cyclization using SPAAC.
Conclusion
The use of this compound in peptide synthesis provides a straightforward method for introducing a bioorthogonal azide handle at a specific site within a peptide sequence, with the added potential benefit of increased proteolytic stability due to N-methylation. The subsequent SPAAC ligation is a robust and versatile technique for a wide range of applications, from creating well-defined bioconjugates to synthesizing cyclic peptides with enhanced therapeutic properties. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful chemical biology tool.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-L-MeLys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of peptides is a powerful technique for elucidating their biological functions, including localization, trafficking, and interactions with other biomolecules.[1] This document provides detailed application notes and protocols for the fluorescent labeling of peptides using the non-canonical amino acid Fmoc-L-MeLys(N3)-OH. This method leverages the precision of Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate an azide-functionalized amino acid at a specific position within the peptide sequence. The azide group serves as a bioorthogonal handle for the covalent attachment of a fluorescent probe via "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This two-step approach offers high specificity, efficiency, and compatibility with a wide range of fluorescent dyes, making it a versatile tool in peptide chemistry and chemical biology.[4][5]
Principle of the Method
The overall workflow for fluorescently labeling peptides using this compound involves two primary stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence in the same manner as other Fmoc-protected amino acids. The azide group is stable to the standard conditions of SPPS, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).
-
Bioorthogonal "Click" Conjugation: Following the synthesis of the azide-containing peptide, a fluorescent dye functionalized with an alkyne group is covalently attached to the azide on the lysine side chain. This is achieved through one of two highly efficient and specific "click" reactions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. The reaction is highly efficient and proceeds under mild conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the fluorescent probe. The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, which is particularly advantageous for biological applications where copper toxicity is a concern.
-
Data Presentation
The efficiency of the labeling process is dependent on several factors, including the specific peptide sequence, the chosen fluorescent dye, and the reaction conditions. Below are tables summarizing representative quantitative data for the key steps of the process.
Table 1: Representative Coupling Yields for this compound in SPPS
| Coupling Reagent | Activator | Solvent | Coupling Time | Typical Yield (%) |
| HBTU | DIEA | DMF | 2-4 hours | >95% |
| HATU | DIEA | DMF | 2 hours | >98% |
| PyBOP | DIEA | DMF | 2-4 hours | >95% |
Note: Yields can vary depending on the peptide sequence and steric hindrance around the coupling site. Double coupling can be employed to ensure complete incorporation.
Table 2: Comparison of CuAAC and SPAAC for Fluorescent Labeling of Azide-Modified Peptides
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Catalytic | Catalyst-free |
| Alkyne Reagent | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | None |
| Typical Reaction Time | 1-4 hours | 0.5-2 hours |
| Typical Yield | >90% | >90% |
| Biocompatibility | Potential for cytotoxicity due to copper | Excellent |
| Key Advantage | Cost-effective alkyne reagents | No metal catalyst required, ideal for live-cell labeling |
Table 3: Photophysical Properties of Common Alkyne-Functionalized Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |
| Alkyne-TAMRA | 546 | 579 | ~0.6 |
| Alkyne-Fluorescein | 495 | 519 | ~0.9 |
| DBCO-Cy3 | 550 | 570 | ~0.3 |
| DBCO-Cy5 | 649 | 670 | ~0.2 |
| BCN-AF488 | 495 | 519 | ~0.9 |
Note: Photophysical properties can be influenced by the local environment of the fluorophore on the peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide
This protocol describes the manual synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Activator: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To incorporate this compound, use the same procedure as for other standard amino acids.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as in step 2.
-
Final Washing: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.
Protocol 2: On-Resin Fluorescent Labeling via CuAAC
This protocol describes the on-resin labeling of the azide-containing peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-functionalized peptide-resin (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA) (1.5 eq.)
-
Copper(II) sulfate (CuSO₄) (0.1 eq.)
-
Sodium ascorbate (0.5 eq.)
-
Solvent: DMF or a mixture of DMF/H₂O
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in the chosen solvent for 1 hour.
-
Reaction Mixture Preparation: In a separate tube, dissolve the alkyne-functionalized dye in the solvent.
-
Reaction Setup: Add the dye solution to the swollen resin.
-
Catalyst Addition: Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove excess reagents.
Protocol 3: Peptide Cleavage, Purification, and Analysis
Procedure:
-
Cleavage: Treat the dried, labeled peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Lyophilization: Lyophilize the crude peptide to obtain a powder.
-
Purification: Purify the fluorescently labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Experimental Workflow for Fluorescent Peptide Labeling
Caption: Workflow for synthesizing fluorescently labeled peptides.
Comparison of CuAAC and SPAAC Signaling Pathways
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
Bioconjugation Strategies for Peptides Containing Fmoc-L-MeLys(N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioconjugation of peptides containing the unnatural amino acid Fmoc-L-MeLys(N3)-OH. The presence of the azide moiety on the lysine side chain enables highly specific and efficient covalent modification through "click chemistry," a powerful tool in drug development, diagnostics, and fundamental research.[1][2]
Introduction
The site-specific incorporation of bioorthogonal functional groups, such as azides, into peptides offers a precise method for creating complex biomolecules.[3] this compound is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces an azide handle into a peptide sequence.[4] This azide group is stable under standard SPPS conditions and allows for post-synthetic modification via two primary click chemistry strategies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These reactions are characterized by their high yields, selectivity, and compatibility with a wide range of functional groups, making them ideal for conjugating peptides to various molecules such as fluorophores, polyethylene glycol (PEG), and cytotoxic drugs.
Key Bioconjugation Strategies
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is known for its fast kinetics and high yields. However, the requirement of a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts with an azide without the need for a metal catalyst. This makes SPAAC highly biocompatible and suitable for applications in living cells and in vivo. The reaction rates of SPAAC are generally slower than CuAAC but can be very rapid depending on the specific cyclooctyne used.
Decision-Making: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific application and experimental constraints. The following diagram illustrates a logical workflow for selecting the appropriate bioconjugation strategy.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide
This protocol describes the manual synthesis of a peptide containing this compound using standard Fmoc-based chemistry.
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent and base in DMF. Add the activated amino acid to the resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Incorporation of this compound: Couple this compound using the same procedure as other amino acids.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.
| Parameter | Typical Value/Condition |
| Resin Loading | 0.1 - 0.5 mmol/g |
| Amino Acid Equivalents | 3 - 5 |
| Coupling Time | 1 - 2 hours |
| Deprotection Time | 5 min + 15 min |
| Cleavage Time | 2 - 3 hours |
| Expected Purity (post-HPLC) | >95% |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide with a terminal alkyne-functionalized molecule in solution.
-
Azide-containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA, BTTP) (optional but recommended)
-
Solvent (e.g., DMF/water, t-butanol/water)
-
Reagent Preparation: Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, and ligand. Prepare a fresh solution of sodium ascorbate immediately before use.
-
Reaction Setup: In a reaction vessel, dissolve the azide-peptide (1 equivalent) and alkyne-molecule (1.1-1.5 equivalents) in the chosen solvent.
-
Catalyst Addition: Add the CuSO₄ solution (0.1-1 equivalent) and ligand (if used).
-
Initiation: Add the freshly prepared sodium ascorbate solution (1-5 equivalents) to the reaction mixture.
-
Reaction: Agitate the reaction at room temperature. Monitor the reaction progress by RP-HPLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Purification: Purify the peptide conjugate by RP-HPLC.
| Parameter | Typical Value/Condition |
| Alkyne Equivalents | 1.1 - 1.5 |
| CuSO₄ Equivalents | 0.1 - 1 |
| Sodium Ascorbate Equivalents | 1 - 5 |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >90% |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-containing peptide with a strained alkyne-functionalized molecule.
-
Azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, HEPES)
-
Reagent Preparation: Dissolve the azide-peptide and the strained alkyne (1.1-1.5 equivalents) in the reaction buffer.
-
Reaction: Mix the solutions and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants.
-
Monitoring and Purification: Monitor the reaction progress and purify the conjugate as described for CuAAC.
| Parameter | Typical Value/Condition |
| Strained Alkyne Equivalents | 1.1 - 1.5 |
| Reaction Time | 1 - 24 hours |
| Temperature | Room Temperature or 37°C |
| Typical Yield | >90% |
Quantitative Data Summary
The following table summarizes key quantitative data for CuAAC and SPAAC reactions with azide-containing peptides.
| Feature | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | |
| Biocompatibility | Potentially cytotoxic, limiting for in vivo use | Highly biocompatible, suitable for live cells | |
| Reaction Kinetics | Generally very fast (minutes to a few hours) | Dependent on strained alkyne, can be very fast | |
| Second-Order Rate Constant (k₂) | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~0.3 - 1.2 M⁻¹s⁻¹ (for DBCO) | |
| Side Reactions | Copper-mediated oxidation of susceptible amino acids (e.g., Met, Cys) | Potential off-target reactivity of some strained alkynes with thiols | |
| Cost | Generally lower cost | Strained alkynes can be more expensive |
Applications in Drug Development
The bioconjugation of peptides using azide-alkyne click chemistry has numerous applications in drug development:
-
Peptide-Drug Conjugates (PDCs): The specific attachment of cytotoxic drugs to targeting peptides for cancer therapy.
-
PEGylation: The conjugation of polyethylene glycol (PEG) to peptides to improve their pharmacokinetic properties, such as circulation half-life.
-
Development of Radiopharmaceuticals: The labeling of peptides with radioisotopes for imaging and therapeutic applications.
-
Vaccine Development: The conjugation of peptide epitopes to carrier proteins or adjuvants.
Conclusion
The incorporation of this compound into peptides provides a powerful platform for the development of novel bioconjugates. Both CuAAC and SPAAC offer efficient and specific methods for peptide modification, with the choice of strategy depending on the specific application. The detailed protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these bioconjugation strategies in their work.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides with Fmoc-L-MeLys(N₃)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a rapidly advancing field in drug discovery, offering molecules with enhanced metabolic stability, constrained conformations, and improved biological activity compared to their linear counterparts.[1][2] A key strategy in cyclization is the use of bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] The incorporation of non-canonical amino acids such as Fmoc-L-MeLys(N₃)-OH provides a versatile handle for intramolecular cyclization. The N-methylation of the peptide backbone can further enhance pharmacokinetic properties, such as membrane permeability and oral bioavailability, by reducing the number of hydrogen bond donors and influencing the peptide's conformational flexibility.[4][5]
This document provides detailed protocols for the synthesis of cyclic peptides incorporating Fmoc-L-MeLys(N₃)-OH, covering solid-phase peptide synthesis (SPPS) of the linear precursor, intramolecular click chemistry for cyclization, and purification.
Data Presentation
The following table summarizes representative yields and purities achieved in the synthesis of N-methylated cyclic peptides using similar methodologies. These values can serve as a benchmark for the protocols described herein.
| Peptide Sequence (Illustrative) | Cyclization Method | Linear Peptide Purity (Crude, %) | Cyclic Peptide Yield (Isolated, %) | Cyclic Peptide Purity (Final, %) | Reference |
| cyclo(MeLeu-Leu-Leu-D-Pro-Gly-Lys(N₃)) | On-resin CuAAC | >90 | 54 | >95 | |
| cyclo(Phe-MeTrp-Lys(N₃)-Thr(tBu)-Phe) | Solution-phase CuAAC | >85 | 45-60 | >98 | |
| cyclo(Ala-MeAla-Tyr(tBu)-D-Pro-Lys(N₃)-Gly) | On-resin CuAAC | >90 | 50-65 | >97 | |
| cyclo(Val-MeLys(N₃)-Pro-Gly-Ala-Leu) | Solution-phase CuAAC | >85 | 40-55 | >96 |
Experimental Protocols
The synthesis of a cyclic peptide using Fmoc-L-MeLys(N₃)-OH involves three main stages:
-
Solid-Phase Synthesis of the Linear Peptide Precursor.
-
Intramolecular Cyclization via Azide-Alkyne Click Chemistry.
-
Cleavage, Purification, and Characterization.
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the manual synthesis of a linear peptide on a Rink Amide resin, incorporating both Fmoc-L-MeLys(N₃)-OH and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine, Fmoc-Pra-OH).
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-L-MeLys(N₃)-OH and Fmoc-L-Pra-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-L-MeLys(N₃)-OH:
-
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended.
-
In a separate vial, dissolve Fmoc-L-MeLys(N₃)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Double coupling may be necessary.
-
Monitor coupling completion with a bromophenol blue test, as the Kaiser test is not reliable for secondary amines.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-L-Pra-OH at the desired position for cyclization.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
On-Resin Intramolecular Cyclization (CuAAC)
This method is preferred as it can favor intramolecular cyclization by reducing intermolecular interactions at high resin-bound concentrations.
Materials:
-
Peptide-resin from the previous step
-
Copper(I) iodide (CuI)
-
DIPEA
-
DMF
Procedure:
-
Swell the deprotected linear peptide-resin in DMF.
-
In a separate vial, prepare the cyclization cocktail: Add CuI (1.5 eq. relative to resin loading) and DIPEA (3 eq.) to DMF.
-
Add the cyclization cocktail to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours, shielded from light.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.
-
Once complete, wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x) to remove copper salts.
Cleavage, Purification, and Characterization
Procedure:
-
Cleavage:
-
Dry the resin thoroughly.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of cyclic peptides using Fmoc-L-MeLys(N₃)-OH.
References
Application Notes and Protocols: Fmoc-L-MeLys(N3)-OH in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-MeLys(N3)-OH is a specialized amino acid derivative that serves as a critical building block in the development of advanced drug delivery systems.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for standard solid-phase peptide synthesis (SPPS) and an azido (-N3) functional group on the lysine side chain, enables precise, site-specific bioconjugation through "click chemistry."[2] This allows for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, imaging agents, and solubility enhancers like polyethylene glycol (PEG), to peptides and other biomolecules.[3][4] The azide group is stable under typical SPPS conditions, making it a reliable tool for creating complex and functional drug delivery constructs.[2]
The primary value of this compound lies in its ability to facilitate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, selective, and biocompatible, allowing for the formation of a stable triazole linkage under mild conditions. This methodology is instrumental in designing targeted therapies with improved efficacy and reduced off-target effects.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and related compounds is essential for its effective use in synthesis and drug delivery design.
| Property | This compound | Fmoc-L-Lys(N3)-OH | Fmoc-L-Lys(N3-Gly)-OH |
| CAS Number | 1263721-14-7 | 159610-89-6 | 1198617-89-8 |
| Molecular Formula | C22H24N4O4 | C21H22N4O4 | C23H25N5O5 |
| Molecular Weight | 408.45 g/mol | 394.43 g/mol | 451.5 g/mol |
| Appearance | Solid | White crystalline powder | Not specified |
| Purity | Not specified | ≥ 99.7% (Chiral HPLC) | > 96% |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | 0 - 8 °C | Not specified |
| Key Features | N-methylated lysine backbone for potential increased proteolytic stability and altered conformation. Azide group for click chemistry. | Standard lysine backbone with an azide group for click chemistry. | Azido-glycine modification on the lysine side chain, providing a spacer for conjugation. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin or other suitable resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HBTU/HATU with a base (e.g., DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate tube, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent like Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The progress of the reaction can be monitored using a Kaiser test.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
SPPS workflow for incorporating this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule (e.g., drug, dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: e.g., DMSO, water, or a mixture
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of CuSO4 in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Prepare a stock solution of THPTA ligand in water (e.g., 200 mM).
-
Dissolve the azide-labeled peptide and the alkyne-labeled molecule in a suitable solvent like DMSO.
-
-
Complex Formation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified peptide with a slight molar excess of the alkyne-modified drug (typically 1:1.2 to 1:5).
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC to remove the catalyst and unreacted starting materials.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) to the azide-modified peptide. This method is advantageous for biological systems where copper toxicity is a concern.
Materials:
-
Azide-modified peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-drug)
-
Biocompatible buffer or solvent (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.
-
Reaction: Mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.
Signaling Pathways and Applications in Drug Delivery
The incorporation of this compound enables the development of sophisticated drug delivery systems designed to interact with specific biological pathways. The azide handle allows for the attachment of targeting ligands that can direct the drug conjugate to cancer cells, enhancing intracellular uptake and therapeutic efficacy.
For example, peptides containing this modified amino acid can be conjugated to RGD (arginine-glycine-aspartic acid) derivatives to target integrin receptors overexpressed on the surface of many tumor cells. Upon binding, the drug-peptide conjugate can be internalized via endocytosis, leading to the release of the cytotoxic payload within the cell and inducing apoptosis.
Click chemistry pathways for drug conjugation.
Conclusion
This compound is a powerful and versatile tool in the field of drug delivery. Its compatibility with standard SPPS and the bioorthogonal nature of the azide group allow for the precise and efficient construction of complex, multi-functional peptide-drug conjugates. The protocols provided herein offer a framework for the successful incorporation of this building block and its subsequent modification, paving the way for the development of next-generation targeted therapeutics.
References
Application Notes and Protocols for the Purification of Peptides Incorporating Fmoc-L-MeLys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics, diagnostic tools, and research probes. Fmoc-L-MeLys(N3)-OH, an N-methylated lysine analogue bearing an azide moiety, offers a unique combination of properties. The N-methylation can enhance proteolytic stability and cell permeability, while the azide group serves as a versatile chemical handle for bioconjugation via "click chemistry"[1][2][3]. Following solid-phase peptide synthesis (SPPS), the crude peptide product is a heterogeneous mixture containing the desired peptide, truncated and deletion sequences, and by-products from the cleavage of protecting groups. Therefore, robust purification is essential to isolate the target peptide and ensure the reliability of downstream applications.
This document provides detailed application notes and protocols for the primary methods used to purify peptides synthesized with this compound: ether precipitation, solid-phase extraction (SPE), and reverse-phase high-performance liquid chromatography (RP-HPLC). The azide group is stable under standard Fmoc-SPPS conditions, including basic treatment with piperidine for Fmoc deprotection and acidic cleavage from the resin using trifluoroacetic acid (TFA)[4].
General Workflow for Synthesis and Purification
The overall process begins with the synthesis of the peptide on a solid support, followed by cleavage from the resin and subsequent purification of the crude product.
References
Troubleshooting & Optimization
low coupling efficiency of Fmoc-L-MeLys(N3)-OH in SPPS
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-MeLys(N3)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low coupling efficiency, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency when using this compound?
A1: The principal cause of low coupling efficiency is the steric hindrance imposed by the N-methyl group on the alpha-amino functionality.[1][2][3] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1] The issue is often more pronounced when coupling an amino acid onto the N-methylated lysine residue.[1]
Q2: Is the azide group on the lysine side chain stable during standard SPPS conditions?
A2: Yes, the azide (-N3) functional group is generally stable under standard Fmoc-based SPPS conditions. It is compatible with the mild basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and acidic conditions for final cleavage from the resin (e.g., TFA).
Q3: Can I use the standard Kaiser (ninhydrin) test to monitor the coupling to the N-methylated lysine?
A3: No, the Kaiser test is unreliable for detecting secondary amines, such as the N-terminal of an N-methylated amino acid. A positive (blue) result will not be observed even if the coupling is incomplete. It is recommended to use a qualitative test suitable for secondary amines, such as the bromophenol blue test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.
Q4: Can the choice of solvent affect the coupling efficiency?
A4: Yes, the solvent can play a crucial role. Solvents with superior resin-swelling and peptide-solvating properties, such as N-Methyl-2-pyrrolidone (NMP), can help disrupt secondary structure formation and aggregation of the growing peptide chain. This improved solvation can make the N-terminal amine more accessible for coupling.
Q5: When should I consider implementing a double coupling protocol?
A5: A double coupling is highly recommended for sterically hindered amino acids like this compound, especially if you are observing incomplete coupling after the initial attempt. This involves draining the reagents after the first coupling and adding a fresh solution of the activated amino acid to drive the reaction to completion.
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency of this compound.
Initial Assessment
Before modifying your protocol, verify the following:
-
Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and not degraded.
-
Fmoc Deprotection: Confirm complete removal of the Fmoc group from the preceding residue. Incomplete deprotection will prevent coupling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summary: Coupling Reagent Comparison
For sterically hindered couplings, the choice of coupling reagent is critical. High-activity uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |
| DIC/HOBt | 4 : 4 : 8 | 4 - 24 hours | Often insufficient for N-methylated residues. |
| HBTU/HCTU | 4 : 3.9 : 8 | 1 - 4 hours | More effective than carbodiimides. |
| HATU/HOAt | 4 : 3.9 : 8 | 1 - 2 hours | Highly recommended for difficult couplings. |
| PyBOP/PyAOP | 4 : 4 : 8 | 1 - 2 hours | Effective for sterically demanding couplings. |
| COMU | 4 : 4 : 8 | 30 - 60 minutes | High efficiency, suitable for microwave SPPS. |
Equivalents are relative to the resin loading. Base is typically DIPEA (N,N-Diisopropylethylamine).
Experimental Protocols
Protocol 1: Optimized Coupling using HATU
This protocol is recommended for coupling an amino acid onto the N-terminal of L-MeLys(N3).
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal residue using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate at room temperature for 5 minutes.
-
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 2 hours.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads and wash them thoroughly with DMF and methanol.
-
Perform the Bromophenol Blue test (Protocol 3) to check for completion.
-
-
Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Double Coupling (if necessary): If the Bromophenol Blue test indicates incomplete coupling, repeat steps 4-7.
Protocol 2: Microwave-Assisted Coupling
Microwave energy can significantly accelerate difficult couplings.
-
Follow steps 1-4 from Protocol 1.
-
Microwave Coupling:
-
Add the pre-activated amino acid solution to the resin in a microwave-compatible vessel.
-
Irradiate in a peptide synthesizer at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
-
Post-Coupling Wash and Monitoring: Follow steps 6-7 from Protocol 1. Repeat the microwave coupling if necessary.
Protocol 3: Bromophenol Blue Test for Coupling Completion
This test is used to detect the presence of unreacted secondary amines.
-
Sample Preparation: Remove a small sample of resin beads (10-20) and wash them thoroughly with DMF and then methanol.
-
Reagent Addition: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the washed beads.
-
Observation:
-
Yellow Beads/Solution: Indicates a complete coupling (no free amine).
-
Blue to Green Beads/Solution: Indicates an incomplete coupling (free amine present). Recoupling is necessary.
-
Visualization of Key Processes
SPPS Cycle for N-Methylated Amino Acids
Caption: General workflow for an SPPS cycle involving a sterically hindered amino acid.
References
steric hindrance effects of N-methyl group in Fmoc-L-MeLys(N3)-OH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and practical protocols for challenges related to the steric hindrance of the N-methyl group in Fmoc-L-MeLys(N3)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving this compound so challenging?
A1: The primary challenge stems from steric hindrance. The methyl group on the alpha-amino nitrogen (Nα) physically obstructs the incoming activated amino acid, making the formation of a new peptide bond significantly slower and less efficient compared to non-methylated counterparts.[1][2][3] This reduced reactivity requires the use of more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields.[2][4] The issue is particularly pronounced when coupling an amino acid onto the N-methylated lysine residue.
Q2: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are giving low yields with this compound. What should I use instead?
A2: Standard coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amino acids. It is highly recommended to switch to more powerful onium salt-based reagents. HATU is a commonly used and effective choice. For especially difficult couplings, phosphonium-based reagents such as PyBOP, PyAOP, or PyBroP are excellent alternatives.
Q3: The Kaiser test is not showing a clear result after coupling. How can I monitor the reaction?
A3: The Kaiser (ninhydrin) test is unreliable for monitoring coupling reactions with N-methylated amino acids because it detects primary amines. Since this compound contains a secondary amine, it will not give the characteristic blue/purple color. The recommended alternative is the bromophenol blue test , which accurately indicates the presence of unreacted secondary amines.
Q4: What are the primary side reactions to watch for with this compound?
A4: Besides incomplete coupling, two main side reactions are a concern:
-
Racemization: The use of powerful activating reagents and longer reaction times can increase the risk of epimerization at the chiral center. Using additives like HOAt or Oxyma can help suppress this.
-
Azide Reduction: The azide (-N₃) group on the lysine side chain is generally stable throughout SPPS. However, it can be sensitive to reduction to an amine during the final TFA cleavage step, particularly if thiol-based scavengers like ethanedithiol (EDT) are used. It is safer to use triisopropylsilane (TIS) as the primary scavenger.
Q5: My HPLC analysis of the final peptide shows multiple peaks. Is it impure?
A5: Not necessarily. Peptides rich in N-methylated residues often show multiple, broadened peaks on HPLC profiles. This is due to the slow interconversion between cis and trans isomers of the N-methylated amide bond, which are distinct conformers that can be separated by reverse-phase chromatography.
Troubleshooting Guide
| Problem Identified | Symptom(s) | Recommended Action(s) |
| Low Coupling Yield | Low final peptide yield; Mass spectrometry shows significant deletion sequences (-1 amino acid mass). | 1. Switch to a more potent coupling reagent like HATU, PyBOP, or PyAOP.2. Perform a double or triple coupling to drive the reaction to completion.3. Increase reaction time (e.g., 2-4 hours or longer).4. Use microwave-assisted SPPS to provide energy to overcome the activation barrier. |
| Incomplete Coupling | Bromophenol blue test is blue or green after the coupling step. | 1. Recouple immediately with a fresh solution of activated amino acid.2. If the problem persists, switch to a stronger coupling reagent for subsequent N-methylated residues. |
| Azide Group Reduction | Mass spectrometry of the cleaved peptide shows a mass decrease of 26 Da (loss of N₂). | 1. Modify the cleavage cocktail. Avoid thiol-containing scavengers like EDT.2. Use a scavenger cocktail such as 95% TFA, 2.5% Water, 2.5% TIS. |
| Peptide Aggregation | Resin clumps during synthesis; Poor swelling; Slow solvent drainage. | 1. Switch the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.2. Incorporate backbone-modifying groups like pseudoproline dipeptides in other parts of the sequence if possible. |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound using HATU
This protocol details a robust method for incorporating this compound into a peptide sequence using manual Fmoc-SPPS.
-
Resin Preparation: Swell the resin (e.g., 100 mg) in DMF for at least 30 minutes. Perform N-terminal Fmoc deprotection of the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF, 2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents based on resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.
-
Monitoring: After the initial coupling time, remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the Bromophenol Blue Test (see Protocol 2). A yellow color indicates complete coupling. If the beads remain blue or green, the coupling is incomplete.
-
Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, drain the coupling solution and repeat steps 2-4 with a fresh batch of reagents (double coupling).
-
Washing: Once the coupling is complete (test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times). The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Bromophenol Blue Monitoring Test
This test is used to detect the presence of unreacted secondary amines on the resin.
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.
-
Test Procedure:
-
Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with methanol in a small test tube.
-
Add 2-3 drops of the bromophenol blue test solution to the washed beads.
-
-
Observe the Color:
-
Yellow: Coupling is complete (no free amines).
-
Blue or Green: Coupling is incomplete (free amines are present). Recoupling is required.
-
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Logical diagram of steric hindrance effects and solutions.
References
preventing racemization of Fmoc-L-MeLys(N3)-OH during activation
Topic: Preventing Racemization of Fmoc-L-MeLys(N3)-OH During Carboxyl Group Activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions to mitigate racemization of the N-methylated amino acid, this compound, during the activation step of Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: this compound is an N-methylated amino acid, which makes it significantly more prone to racemization compared to its non-methylated counterparts. In a standard Fmoc-amino acid, the proton on the alpha-nitrogen (>N-H) is more acidic than the proton on the alpha-carbon (α-C-H). During activation in the presence of a base, the N-H proton is abstracted first, which protects the α-C-H bond. However, in an N-methylated amino acid, this protective N-H is absent.[1] Consequently, the α-C-H is the most acidic proton, making it highly susceptible to abstraction by base, which is the key step leading to racemization.[1][2]
Q2: What is the primary chemical pathway that causes this racemization?
A2: The predominant mechanism for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2][3] This process involves several steps:
-
The carboxyl group is activated by a coupling reagent.
-
The activated carboxyl group cyclizes to form the oxazolone ring.
-
In the presence of a base, the proton at the C4 position (the original α-carbon) is easily abstracted, creating a planar, achiral enolate intermediate.
-
Subsequent, non-stereospecific re-protonation of this intermediate or its reaction with the N-terminal amine of the peptide chain results in a mixture of both L- and D-isomers.
Caption: Mechanism of racemization via an oxazolone intermediate.
Q3: Which components of the activation cocktail have the greatest impact on racemization?
A3: Three primary factors in the coupling cocktail influence the extent of racemization:
-
Base: The strength and steric hindrance of the base are critical. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) significantly promote racemization by facilitating the abstraction of the alpha-proton. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are preferred to minimize this side reaction.
-
Coupling Reagent: The choice of coupling reagent is crucial. While effective, standard carbodiimides can lead to racemization. Uronium/aminium-based reagents such as HATU, HBTU, HCTU, and COMU are generally superior at suppressing racemization, particularly when paired with an additive. For challenging couplings involving N-methylated amino acids, HATU is often recommended.
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma) are highly effective. They function by forming an active ester with the activated amino acid that is more stable and less prone to cyclizing into the problematic oxazolone intermediate.
Q4: What practical steps can I take to minimize racemization of this compound?
A4: To preserve the stereochemical integrity of this compound, several strategic adjustments to the coupling protocol are recommended:
-
Optimize the Base: Replace DIPEA with a weaker or sterically hindered base like 2,4,6-collidine or NMM. Use the minimum necessary amount, typically 2 equivalents relative to the amino acid.
-
Select an Appropriate Coupling Reagent: Use aminium/uronium-based reagents like HATU or COMU, which are known for low racemization levels.
-
Minimize Pre-activation Time: Avoid lengthy pre-activation of the amino acid in the coupling cocktail before its addition to the resin. The activated species is most vulnerable to racemization during this period. Ideally, activation should occur in the presence of the resin-bound amine.
-
Control the Temperature: Perform the activation and coupling steps at a lower temperature, such as 0°C or ambient temperature. Elevated temperatures, often used in microwave-assisted synthesis, can accelerate the rate of racemization.
Troubleshooting Guide
Problem: Analysis of my final peptide shows a significant diastereomeric impurity corresponding to the incorporation of D-MeLys(N3) instead of the desired L-isomer.
Solution: This strongly indicates that racemization occurred during the coupling of this compound. Follow these steps to optimize your protocol.
-
Evaluate the Coupling Cocktail:
-
Base: If using DIPEA, immediately switch to 2,4,6-collidine.
-
Reagent: If using a carbodiimide (e.g., DIC) without an additive, switch to HATU/HOAt or COMU.
-
-
Modify the Experimental Procedure:
-
Temperature: If performing the reaction at elevated temperatures, reduce it to room temperature or 0°C.
-
Pre-activation: Mix the amino acid, coupling reagent, and base, and add the solution to the deprotected peptide-resin immediately. Do not let the mixture stand.
-
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agents and the this compound, are of high purity and have not degraded.
Quantitative Data on Racemization
| Amino Acid | Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Phg-OH | HATU | DIPEA | ~15-20% | |
| Fmoc-Phg-OH | HATU | Collidine (TMP) | ~7% | |
| Fmoc-Phg-OH | COMU | DIPEA | ~8% | |
| Fmoc-Phg-OH | COMU | Collidine (TMP) | <2% | |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | High | |
| Fmoc-His(Trt)-OH | TBTU/HOBt | DIPEA | ~5-10% | |
| Fmoc-His(Trt)-OH | DIC/OxymaPure | Collidine | <1% |
Data is illustrative and compiled from studies on phenylglycine (Phg), cysteine (Cys), and histidine (His), which are known to be sensitive to racemization.
Recommended Experimental Protocols
The following protocols are designed to minimize racemization during the coupling of this compound.
Caption: Recommended workflow for minimizing racemization.
Protocol 1: HATU/HOAt Activation with Collidine
This method is highly recommended for sterically hindered or racemization-prone amino acids.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal volume of DMF.
-
Coupling: To the activated amino acid solution, add 2,4,6-collidine (6 eq.). Immediately add this complete activation mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a ninhydrin test.
-
Final Washing: Wash the resin with DMF, Dichloromethane (DCM), and then DMF again to prepare for the next cycle.
Protocol 2: COMU Activation with Collidine
COMU is a third-generation uronium salt that offers excellent performance with low racemization.
-
Resin Preparation: Perform steps 1-3 from Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.
-
Coupling: Add 2,4,6-collidine (6 eq.) to the activation solution and immediately transfer the mixture to the resin.
-
Reaction: Let the reaction proceed for 1-2 hours at room temperature.
-
Final Washing: Wash the resin as described in Protocol 1.
References
cleavage cocktail compatibility with azide group in Fmoc-L-MeLys(N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the compatibility of cleavage cocktails with peptides containing the azide-functionalized amino acid, Fmoc-L-MeLys(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in this compound during standard Fmoc solid-phase peptide synthesis (SPPS)?
A1: The azide functional group is generally robust and stable under the standard conditions of Fmoc-based SPPS. It is resistant to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the strong acidic conditions of the final cleavage from the resin using trifluoroacetic acid (TFA).[1][2][3] However, the stability of the azide can be compromised by specific reagents within the cleavage cocktail, particularly certain scavengers.[1]
Q2: What is the primary cause of azide group degradation during the final cleavage step?
A2: The most common side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[2] This is primarily caused by the presence of thiol-based scavengers in the TFA cleavage cocktail. These scavengers are strong reducing agents under acidic conditions and can readily react with the azide moiety.
Q3: Which specific cleavage cocktail reagents should be avoided when working with azide-containing peptides?
A3: Thiol-based scavengers are the main reagents to avoid. 1,2-ethanedithiol (EDT) is a potent reducing agent and is known to cause significant reduction of the azide group. Dithiothreitol (DTT) is also a thiol scavenger and can cause reduction, although it is generally less reactive towards azides than EDT. If the integrity of the azide group is critical, both EDT and DTT should be avoided.
Q4: What is a safe and effective cleavage cocktail for peptides containing this compound?
A4: A standard and highly recommended cleavage cocktail that preserves the azide group is a mixture of TFA, water (H₂O), and triisopropylsilane (TIS). A common ratio is 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v). TIS is an effective non-thiol scavenger that quenches reactive carbocations generated during the cleavage of other side-chain protecting groups without reducing the azide.
Q5: My peptide contains both an azide group and other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). What cocktail should I use?
A5: For peptides containing Trp, which is highly susceptible to modification by carbocations, a non-reductive scavenger cocktail is essential. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide. You can also include another non-thiol scavenger like thioanisole. A recommended cocktail for such cases would be TFA/H₂O/TIS/Thioanisole.
Troubleshooting Guide
Problem: After cleavage and purification, my mass spectrometry analysis shows a mass corresponding to my desired peptide, but also a significant peak with a mass difference of -28 Da (loss of N₂ and gain of 2H, i.e., -N₃ +NH₂).
-
Diagnosis: This mass shift is a clear indication that the azide group has been reduced to a primary amine during the cleavage step. This is highly probable if your cleavage cocktail contained a thiol-based scavenger such as EDT or DTT.
-
Solution: Immediately switch to a cleavage cocktail that does not contain thiol-based scavengers. The recommended cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v). This mixture effectively removes most common protecting groups while preserving the azide functionality.
Problem: I am using a TFA/H₂O/TIS cocktail, but I am still observing side products or incomplete deprotection of other amino acids.
-
Diagnosis: While TFA/H₂O/TIS is compatible with azides, some protecting groups (e.g., Arg(Pbf)) may require longer cleavage times or additional scavengers for complete removal. Incomplete deprotection can lead to a heterogeneous mixture of peptide products.
-
Solution:
-
Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours and re-analyze the crude product.
-
Optimize Scavengers: If your peptide contains sensitive residues like multiple Arg, Cys, or Met, consider adding a non-thiol scavenger like thioanisole to the cocktail. A cocktail of TFA/H₂O/TIS/Thioanisole can be effective.
-
Review Protecting Groups: Ensure that the protecting groups used for other amino acids in your sequence are compatible with your chosen cleavage method.
-
Data Presentation
Table 1: Compatibility of Common Scavengers with Azide Groups During TFA Cleavage
The choice of scavenger has a significant impact on the stability of the azide group. The following table summarizes the effect of different scavengers on azide reduction.
| Scavenger | Scavenger Type | Azide Compatibility | Observed Azide Reduction | Reference |
| Triisopropylsilane (TIS) | Non-Thiol | High | Minimal to none reported | |
| Thioanisole | Non-Thiol | High | Minimal to none reported | |
| Dithiothreitol (DTT) | Thiol | Moderate | Reduction observed, but less severe than EDT | |
| 1,2-Ethanedithiol (EDT) | Thiol | Very Low | Significant reduction (up to 50%) |
Data on azide reduction is based on published HPLC analysis and represents the conversion of the azide to the corresponding amine under acidic cleavage conditions.
Experimental Protocols
Recommended Protocol for Cleavage of Azide-Containing Peptides
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Peptide-resin (dried under vacuum for at least 1 hour)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF. Dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
In a fume hood, carefully prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O .
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
CRITICAL: Do not add any thiol-based scavengers like EDT or DTT.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. Reaction time may be extended for peptides with difficult-to-remove protecting groups (e.g., Arg(Pbf)).
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA solution containing the cleaved peptide into the cold ether while gently vortexing. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
-
Visualization
Cleavage Cocktail Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate cleavage cocktail when working with peptides that contain an azide functional group.
Caption: Decision workflow for selecting an azide-compatible cleavage cocktail.
References
Technical Support Center: Aggregation of Peptides Containing Fmoc-L-MeLys(N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing Fmoc-L-MeLys(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the process where growing peptide chains on the solid support interact with each other through intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most commonly β-sheets. This can result in a collapsed resin matrix, poor solvation, and consequently, incomplete coupling and deprotection reactions, leading to lower yields and purity of the final peptide. Hydrophobic sequences are particularly susceptible to aggregation.
Q2: Does the incorporation of this compound inherently promote peptide aggregation?
A2: Not necessarily. In fact, N-methylation of the peptide backbone is a known strategy to disrupt the hydrogen bonding networks that lead to β-sheet formation and aggregation.[1][2][3] By replacing a backbone amide proton with a methyl group, N-methylation can increase a peptide's solubility and reduce its propensity to aggregate.[1] However, aggregation is highly sequence-dependent, and other hydrophobic residues in the sequence are more likely to be the primary drivers of aggregation. While the azide group on the lysine side chain is polar, the overall properties of the peptide sequence will determine the likelihood of aggregation.
Q3: What are the primary challenges when working with this compound?
A3: The main challenge associated with N-methylated amino acids like this compound is the increased steric hindrance around the nitrogen atom. This can make the coupling of the N-methylated amino acid itself, and the subsequent coupling to it, more difficult. Incomplete coupling reactions can lead to the formation of deletion sequences, which can complicate purification and potentially contribute to the heterogeneity of the crude product.
Q4: Can aggregation occur after the peptide is cleaved from the resin?
A4: Yes, aggregation is a common issue for purified peptides in solution.[4] The crude peptide may be difficult to dissolve in standard purification solvents. Even if it initially dissolves, it might precipitate over time, especially at high concentrations. This is often due to the intrinsic properties of the peptide sequence.
Troubleshooting Guide
Issue 1: Poor Resin Swelling and Incomplete Deprotection/Coupling
Symptoms:
-
The resin bed volume does not increase significantly after solvent addition or appears clumped.
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the resin after a negative Kaiser test on a resin sample.
-
Incomplete coupling, indicated by a positive Kaiser test (for primary amines) or bromophenol blue test (for secondary amines) after the coupling step.
-
Presence of deletion sequences in the final product upon mass spectrometry analysis.
Workflow for On-Resin Aggregation:
Caption: Troubleshooting workflow for on-resin aggregation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Solvent Modification: Switch from DMF to NMP or add up to 25% DMSO to the DMF. | NMP and DMSO are more effective at disrupting hydrogen bonds and improving resin swelling. |
| 2. Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-60°C). | Increased thermal energy can disrupt intermolecular hydrogen bonds. | |
| 3. Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the coupling step. | These salts disrupt the secondary structures formed by the peptide chains. | |
| 4. Resin Modification: Switch to a lower loading resin (e.g., 0.2-0.4 mmol/g) or a PEG-based resin (e.g., TentaGel). | Increasing the distance between peptide chains can reduce intermolecular aggregation. PEG resins can improve solvation. | |
| Steric Hindrance of N-Methylated Residue | 1. Use a Stronger Coupling Reagent: Utilize HATU or PyAOP for coupling N-methylated amino acids. | These reagents are more effective at overcoming the steric hindrance of N-methylated residues. |
| 2. Increase Reaction Time/Double Couple: Extend the coupling time to 2-4 hours or perform a second coupling with fresh reagents. | This can help drive the reaction to completion. | |
| 3. Monitor with Bromophenol Blue: Use the bromophenol blue test to monitor the completion of coupling to the N-methylated amine, as the Kaiser test will be negative. | This provides an accurate assessment of the coupling reaction's progress. |
Issue 2: Peptide is Insoluble After Cleavage and Lyophilization
Symptoms:
-
The lyophilized peptide does not dissolve in standard solvents (e.g., water, acetonitrile/water mixtures).
-
The peptide precipitates out of solution during purification.
Workflow for Post-Cleavage Aggregation:
Caption: Troubleshooting workflow for post-cleavage aggregation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Poor Solubility in Aqueous Buffers | 1. Small-Scale Solubility Testing: Test the solubility of a small amount of peptide in various solvents. | To identify an appropriate solvent system without wasting a large amount of product. |
| 2. Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetic acid, then slowly add the aqueous buffer. | These solvents can disrupt hydrophobic interactions that may be causing aggregation. | |
| 3. pH Adjustment: Adjust the pH of the buffer. For acidic peptides, a basic buffer may be required, and for basic peptides, an acidic buffer may be necessary. | The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility. | |
| Strongly Aggregated Peptide | 1. Denaturing Agents: For highly aggregated peptides, use strong denaturing agents such as 6 M guanidine hydrochloride or 8 M urea to solubilize the sample before purification. | These chaotropic agents are very effective at disrupting peptide aggregates. Note that they will need to be removed during purification. |
Data Presentation
Table 1: Effect of Solvents on Peptide Solubility
| Solvent System | Observation | Recommendation |
| Water/Acetonitrile (0.1% TFA) | Insoluble/Precipitation | Standard for RP-HPLC, but may not be sufficient for aggregated peptides. |
| 10% Acetic Acid in Water | Improved Solubility | Useful for basic peptides. Can be used as a co-solvent for purification. |
| DMSO or DMF | Fully Soluble | Use a minimal amount to dissolve the peptide, then dilute slowly with the mobile phase. |
| 6 M Guanidine HCl or 8 M Urea | Fully Soluble | For highly intractable peptides. Requires careful consideration of the purification method. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the sample for 30 seconds.
-
Visually inspect the solution for any remaining particulate matter. A fully dissolved peptide should yield a clear solution.
-
If the peptide remains insoluble, sequentially add small aliquots of a co-solvent (e.g., acetonitrile, DMSO) or a pH-modifying agent (e.g., acetic acid, ammonium hydroxide) and repeat steps 3-4.
-
Record the solvent system that successfully dissolves the peptide for scaling up.
Protocol 2: Coupling of this compound
-
Swell the resin in DMF or NMP.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Take a small sample of the resin and wash it with methanol.
-
Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.
-
If the coupling is incomplete, perform a second coupling with fresh reagents.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Prepare a stock solution of the peptide at a concentration of 1 mg/mL in a buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large particulates.
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) for 5 minutes.
-
Acquire data for at least 10-15 runs to obtain a good statistical average of the particle size distribution. The presence of large particles (e.g., >100 nm) is indicative of aggregation.
Mandatory Visualization
Caption: N-methylation disrupts hydrogen bonding.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of Modified Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with peptides modified with Fmoc-L-MeLys(N₃)-OH.
Frequently Asked Questions (FAQs)
Q1: We are observing poor solubility of our peptide after incorporating Fmoc-L-MeLys(N₃)-OH. What are the potential causes?
Poor solubility of peptides containing Fmoc-L-MeLys(N₃)-OH is often attributed to a combination of factors inherent to this specific modification:
-
Increased Hydrophobicity and Lipophilicity: The N-methylation of the lysine backbone can increase the lipophilicity of the peptide.[1][2] While some studies suggest N-methylation can sometimes increase aqueous solubility, this effect is highly dependent on the overall peptide sequence and the position of the modification.[3][4] In many cases, particularly with larger peptides, the increased lipophilicity from the methyl group can lead to aggregation and reduced solubility in aqueous buffers.[1]
-
Loss of a Positive Charge: The modification involves replacing a standard lysine residue. In azidolysine, the side-chain amine group, which is typically protonated and provides a positive charge at physiological pH, is replaced with an azide group. This elimination of a positive charge can significantly decrease the peptide's overall polarity and its ability to interact favorably with water, thereby reducing its solubility.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, driven by intermolecular hydrophobic interactions. The incorporation of Fmoc-L-MeLys(N₃)-OH can enhance this tendency, leading to the formation of insoluble β-sheets or other aggregates.
Q2: How does N-methylation specifically impact peptide solubility?
The effect of N-methylation on peptide solubility can be complex and sometimes contradictory. While it can increase lipophilicity, some studies have shown that mono-N-methylation of the peptide backbone can lead to a more negative Gibbs free energy of solvation (ΔGsolv), suggesting better water solubility. This is thought to be due to changes in the peptide's conformation and dipole moment. However, other research indicates that N-methylation generally enhances lipophilicity and can decrease water solubility, especially in the context of cyclic or already hydrophobic peptides. Therefore, the impact of N-methylation must be considered within the context of the entire peptide sequence.
Q3: Can the azide group itself contribute to poor solubility?
While the primary impact on solubility from the Lys(N₃) modification comes from the loss of the side-chain charge, the azide group itself is a relatively nonpolar functional group. The introduction of multiple azide-containing residues into a single peptide without compensating for the loss of charged groups can contribute to an overall decrease in aqueous solubility. To counteract this, novel hydrophilic azide-containing amino acids have been developed that retain a charged group to improve solubility.
Troubleshooting Guide
If you are experiencing poor solubility with your Fmoc-L-MeLys(N₃)-OH modified peptide, follow this step-by-step troubleshooting guide.
Step 1: Initial Solubility Testing
The first step is to systematically test the solubility of a small amount of your lyophilized peptide in different solvents. This will help determine the optimal solvent system without risking your entire batch of peptide.
-
Workflow for Initial Solubility Testing:
Caption: Workflow for initial peptide solubility testing.
Step 2: Employing Organic Co-solvents
For highly hydrophobic peptides, dissolving them first in an organic solvent before dilution in an aqueous buffer is often the most effective strategy.
-
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many hydrophobic peptides. However, it can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.
-
Dimethyl Formamide (DMF): A good alternative to DMSO, especially for peptides prone to oxidation.
-
Acetonitrile (ACN): Another effective organic solvent.
-
Step 3: Utilizing Chaotropic Agents
If organic co-solvents are not sufficient or are incompatible with your downstream application, chaotropic agents can be used to disrupt the hydrogen bonding networks that contribute to peptide aggregation.
-
Common Chaotropic Agents:
-
Guanidine Hydrochloride (6 M)
-
Urea (8 M)
-
Note: These are denaturing agents and may need to be removed through dialysis or buffer exchange before biological assays.
Step 4: Physical Methods to Aid Dissolution
Physical disruption can often help overcome the energy barrier for dissolution.
-
Sonication: Gentle sonication in a water bath can help break up peptide aggregates.
-
Vortexing: Vigorous vortexing can also aid in dissolution.
-
Gentle Warming: Slightly warming the solution (e.g., to 30-40°C) can increase solubility, but caution should be exercised to avoid peptide degradation.
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial for 10-15 seconds to ensure the peptide is fully dissolved.
-
While gently stirring your desired aqueous buffer, slowly add the dissolved peptide stock solution dropwise to reach the final desired concentration.
-
Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the peptide's solubility limit in the final buffer.
-
Troubleshooting Workflow for Co-Solvent Method:
Caption: Protocol for dissolving hydrophobic peptides using a co-solvent.
Protocol 2: pH Adjustment for Solubilization
-
Calculate the theoretical net charge of your peptide at neutral pH.
-
Assign a value of +1 for each basic residue (Arg, Lys, His) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
For peptides with a net positive charge (basic):
-
Attempt to dissolve in sterile water.
-
If insoluble, add a small amount of 10% acetic acid dropwise until the peptide dissolves.
-
-
For peptides with a net negative charge (acidic):
-
Attempt to dissolve in sterile water or a phosphate-buffered saline (PBS) at pH 7.4.
-
If insoluble, add a small amount of 0.1 M ammonium bicarbonate or a dilute ammonium hydroxide solution dropwise until the peptide dissolves.
-
-
Once dissolved, the peptide solution can be diluted with the desired buffer.
Data Summary
The choice of solvent can significantly impact the solubility of modified amino acids during synthesis and purification. The following table summarizes the solvating power of common solvents used in peptide synthesis.
| Solvent | Dielectric Constant | Properties |
| N,N-Dimethylformamide (DMF) | 36.7 | Standard solvent with good resin swelling, though may struggle with highly hydrophobic derivatives. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Higher boiling point and often better than DMF for dissolving difficult sequences. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Highly polar with excellent solvating power, often used as a co-solvent for aggregation-prone sequences. |
| Dichloromethane (DCM) | 9.1 | Good for dissolving organic molecules but has lower resin swelling capacity. |
Note: The information provided in this technical support guide is intended for research use only. It is recommended to perform small-scale solubility tests before dissolving the entire peptide sample.
References
- 1. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
unexpected mass spectrometry peaks for peptides with Fmoc-L-MeLys(N3)-OH
An essential resource for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid Fmoc-L-MeLys(N3)-OH. This guide provides detailed troubleshooting for unexpected mass spectrometry results, helping to identify and resolve common issues encountered during peptide synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected peaks observed in the mass spectrum of a peptide containing L-MeLys(N3)-OH?
The most frequently encountered unexpected peaks include a mass loss of 26 Da, corresponding to the reduction of the azide group to an amine. Other common observations are the addition of sodium (+22 Da) or potassium (+38 Da) ions, peaks indicating the deletion of one or more amino acids from the sequence, and a characteristic neutral loss of 28 Da (N₂) during MS/MS fragmentation, which confirms the presence of the azide.[1][2][3]
Q2: My primary peak corresponds to a mass of [M-26]+. What is this species?
A mass loss of 26 Da almost certainly indicates the reduction of the side-chain azide group (–N₃) to a primary amine (–NH₂).[1][4] This is a common side reaction that occurs during the final cleavage of the peptide from the resin, especially when using cleavage cocktails containing thiol-based scavengers like ethanedithiol (EDT).
Q3: I am observing peaks at [M+22]+ and [M+38]+. What do they represent?
These peaks are characteristic of common salt adducts. An [M+22]+ peak corresponds to the sodiated adduct ([M+Na]⁺), while an [M+38]+ peak corresponds to the potassiated adduct ([M+K]⁺). These adducts are very common in electrospray ionization mass spectrometry (ESI-MS) and can arise from trace metal contaminants in solvents, reagents, or glassware.
Q4: My mass spectrum shows several peaks with unexpected masses. How should I begin troubleshooting?
Start by identifying the mass differences between your expected molecular weight and the observed peaks.
-
Check for common adducts like sodium ([M+22]⁺) and potassium ([M+38]⁺).
-
Look for the characteristic azide reduction peak ([M-26]⁺).
-
Calculate mass differences corresponding to the deletion or insertion of specific amino acids in your sequence.
-
Consider the possibility of incomplete removal of side-chain protecting groups.
-
Perform tandem mass spectrometry (MS/MS) on the unexpected peaks to obtain fragment ions, which can help pinpoint the exact location of the modification or sequence error.
Troubleshooting Guide for Unexpected Mass Peaks
This guide provides a systematic approach to identifying the root cause of unexpected peaks in your mass spectrometry data.
Table 1: Common Unexpected Mass Shifts and Their Causes
| Observed Mass Shift (from Expected M) | Potential Cause | Confirmation Method | Prevention Strategy |
| -26.02 Da | Reduction of azide (–N₃) to amine (–NH₂) | MS/MS fragmentation will show the mass of the lysine residue decreased by 26 Da. | Use a cleavage cocktail without thiol-based scavengers. A recommended mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). |
| +21.98 Da | Sodium Adduct ([M+Na]⁺) | Isotopic pattern will match the expected peptide. The mass difference is exactly that of a sodium ion replacing a proton. | Use high-purity solvents and certified low-adduct sample vials. Prepare mobile phases with 18.2 MΩ lab-purified water. |
| +37.96 Da | Potassium Adduct ([M+K]⁺) | Isotopic pattern will match the expected peptide. The mass difference is exactly that of a potassium ion replacing a proton. | Use high-purity solvents and certified low-adduct sample vials. Prepare mobile phases with 18.2 MΩ lab-purified water. |
| Variable (e.g., -57.02 Da, -113.08 Da) | Deletion of an amino acid (e.g., Gly, Leu) | MS/MS sequencing will reveal a missing residue in the peptide backbone. | Ensure complete Fmoc deprotection and coupling. For difficult sequences, consider double coupling or using a more efficient coupling reagent like HATU. |
| Variable (e.g., +71.04 Da, +128.09 Da) | Insertion of an amino acid (e.g., Ala, Lys) | MS/MS sequencing will show an additional residue. | Use high-purity Fmoc-amino acids free from dipeptide impurities. Avoid using a large excess of amino acid during coupling. |
| +14.02 Da | Unintended N-methylation | MS/MS will show a +14 Da shift on a specific residue. | Use high-purity, fresh DMF as the solvent. Old DMF can degrade to dimethylamine, which can be a source of methylation. Consider N-methylpyrrolidone (NMP) as an alternative solvent. |
| +42.01 Da | Acetylation | MS/MS will localize the +42 Da modification, typically on the N-terminus or a lysine side chain. | Use a capping step (e.g., with acetic anhydride) only when intended for terminating failed sequences. Ensure reagents are pure. |
| -28.01 Da (in MS/MS) | Neutral loss of N₂ from the azide group | This is a fragmentation pattern, not an impurity. The precursor ion mass is correct. | This is a characteristic feature that helps confirm the successful incorporation of the azide group. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly by agitating with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For the coupling of this compound or other sterically hindered amino acids, the reaction time may be extended or a double coupling may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Protocol 2: TFA Cleavage of Azide-Containing Peptides
Crucial Note: The choice of scavengers is critical to prevent the reduction of the azide group. Avoid thiol-based scavengers.
Table 2: Recommended TFA Cleavage Cocktails for Azide-Containing Peptides
| Scavengers to AVOID | Recommended Scavengers | Example Cocktail |
| Ethanedithiol (EDT) | Triisopropylsilane (TIS) | 95% Trifluoroacetic Acid (TFA) |
| Thioanisole | Water | 2.5% Water |
| Dithiothreitol (DTT) (can cause partial reduction) | 2.5% Triisopropylsilane (TIS) |
Cleavage Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Troubleshooting Workflow for Unexpected MS Peaks
Caption: Troubleshooting workflow for identifying unexpected mass spectrometry peaks.
Side Reaction: Azide Reduction During Cleavage
Caption: Reduction of the L-MeLys(N3) side chain to an amine during TFA cleavage.
References
Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides
Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides more challenging than that of standard peptides?
The primary challenge in synthesizing N-methylated peptides is steric hindrance.[1][2][3] The methyl group on the amide nitrogen (a secondary amine) significantly increases the bulkiness around the nitrogen nucleophile. This bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the peptide bond formation. This can lead to incomplete coupling reactions, lower yields, and the formation of deletion sequences, particularly when coupling two consecutive N-methylated amino acids.[1][2]
Q2: What are the initial indicators of a difficult coupling reaction involving an N-methylated residue?
Common signs of poor coupling efficiency include:
-
Positive colorimetric tests: A blue or green color in a Bromophenol Blue test after the coupling step indicates the presence of unreacted free amines on the resin. A yellow color signifies a complete reaction. The Isatin test can also be used to monitor the reaction, as the Kaiser test will be negative for the secondary amine.
-
Low final peptide yield: The overall yield of the purified peptide is significantly lower than expected.
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids at the site of the N-methylated residue.
-
Multiple peaks in HPLC: The High-Performance Liquid Chromatography (HPLC) profile of the crude product shows multiple peaks, indicating the presence of deletion sequences and other side products.
Q3: Which coupling reagents are most effective for N-methylated peptide synthesis?
Due to the reduced reactivity of the N-methylated amine, high-activity coupling reagents are necessary. Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and highly effective reagent, often in combination with a base like DIEA (N,N-Diisopropylethylamine).
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another effective uronium salt.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are effective phosphonium salt reagents.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that has shown high efficiency and reduced epimerization.
-
For particularly challenging couplings, reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) have been shown to be effective.
Q4: What is on-resin N-methylation, and when should it be considered?
On-resin N-methylation is an alternative to using pre-synthesized N-methylated amino acids. This method involves N-methylating the peptide directly on the solid support. A common three-step procedure includes:
-
Sulfonylation: Protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS).
-
Methylation: Alkylation of the sulfonamide using a methylating agent such as dimethyl sulfate.
-
Desulfonylation: Removal of the protecting group to reveal the N-methylated amine.
This process can be optimized to be completed in as little as 35-40 minutes. It can be a cost-effective alternative to purchasing expensive N-methylated amino acid derivatives.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Incomplete Reaction
-
Symptom: Positive Bromophenol Blue or Isatin test after coupling; presence of deletion sequences in the final product.
-
Possible Causes & Solutions:
-
Insufficient reaction time: The steric hindrance of the N-methyl group slows down the reaction kinetics.
-
Solution: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even longer. Perform a double coupling by repeating the coupling step with fresh reagents.
-
-
Low reactivity of coupling reagents: Standard coupling reagents may not be potent enough.
-
Solution: Switch to a more powerful coupling reagent such as HATU, HCTU, PyAOP, or COMU.
-
-
Suboptimal temperature: Room temperature may not be sufficient to overcome the activation energy for sterically hindered couplings.
-
Solution: Employ microwave-assisted solid-phase peptide synthesis (SPPS). Microwave irradiation can significantly reduce reaction times and drive difficult couplings to completion.
-
-
Issue 2: Low Overall Yield of the Final Peptide
-
Symptom: The final amount of purified peptide is significantly less than theoretically expected.
-
Possible Causes & Solutions:
-
Cumulative effect of incomplete couplings: Even small inefficiencies at each coupling step can lead to a substantial loss of the desired full-length peptide.
-
Solution: Optimize each coupling step involving N-methylated residues using the strategies mentioned above (double coupling, stronger reagents, microwave heating).
-
-
Peptide aggregation: The growing peptide chain can aggregate on the resin, especially for hydrophobic sequences, blocking reactive sites.
-
Solution: Use solvents that disrupt secondary structures, such as NMP (N-Methyl-2-pyrrolidone) or a "magic mixture" of DCM:DMF:NMP (1:1:1). Consider using a lower-loading resin to increase the distance between peptide chains.
-
-
Side reactions during cleavage: Acidic cleavage from the resin can sometimes lead to unwanted side reactions, especially in N-methyl-rich peptides.
-
Solution: Optimize cleavage time and scavenger cocktail composition. A test cleavage on a small amount of resin is recommended to identify any potential issues.
-
-
Issue 3: Epimerization (Racemization)
-
Symptom: The final product contains diastereomers, which are difficult to separate by HPLC.
-
Possible Causes & Solutions:
-
Prolonged reaction times and harsh conditions: The extended coupling times and highly active reagents required for N-methylated residues can increase the risk of epimerization at the chiral center of the activated amino acid.
-
Solution: Use coupling reagents known to suppress racemization, such as COMU or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). Minimize the pre-activation time of the amino acid before adding it to the resin.
-
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters and a comparison of common coupling reagents for the synthesis of N-methylated peptides.
Table 1: Typical Quantitative Parameters for SPPS of a Peptide Containing an N-Methylated Residue
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower loading capacity can help reduce peptide aggregation. |
| Coupling Efficiency (Standard Amino Acid) | >99% | Monitored by a colorimetric test like the Kaiser test. |
| Coupling Efficiency (N-Methylated Amino Acid) | ~95-98% | May require double coupling or optimized reagents to achieve this efficiency. |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion and other truncated sequences. |
Table 2: Comparison of Common Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Class | Recommended Equivalents (Reagent:AA:Base) | Typical Reaction Time | Key Advantages |
| HATU/HCTU | Uronium/Aminium Salt | 4:4:8 | 1-2 hours | High coupling efficiency, widely used and reliable. |
| PyBOP/PyAOP | Phosphonium Salt | 3:3:6 | 2-4 hours | Highly efficient for sterically demanding couplings. |
| COMU | Uronium/Aminium Salt | 1:1:1 (with base) | 1-2 hours | High efficiency, reduced epimerization, good solubility. |
| PyBroP | Phosphonium Salt | 2:2:4 | 1-4 hours | Very effective for highly sterically hindered couplings. |
| BOP-Cl | Phosphinic Chloride | - | 1-2 hours | Useful for difficult couplings, especially with N-methylated amino acids. |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-Amino Acid to an N-Methylated Amine using HATU
This protocol describes a robust method for coupling a standard Fmoc-protected amino acid onto an N-methylated amine on a solid support.
-
Resin Preparation: Swell the peptide resin (containing the N-terminal N-methyl amino acid) in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring and Completion: Take a small sample of resin beads, wash them with DMF and then Methanol, and perform a Bromophenol Blue test. If the test is blue/green (incomplete), a second coupling is recommended by repeating steps 5-7.
-
Post-Coupling Wash: If the reaction is complete (yellow in the Bromophenol Blue test), drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol utilizes microwave irradiation to enhance the coupling efficiency for particularly difficult sequences, such as acylating an N-methylated N-terminus.
-
Resin Preparation and Activation: Follow steps 1-4 from Protocol 1.
-
Microwave Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
Post-Coupling Wash and Completion Check: Drain the reaction solution and wash the resin extensively as described in Protocol 1. Perform a colorimetric test to confirm reaction completion. If necessary, repeat the microwave coupling step.
Visualizations
Caption: Workflow for a single coupling cycle in N-methylated peptide synthesis.
Caption: Decision tree for troubleshooting low yields in N-methylated SPPS.
References
Validation & Comparative
A Comparative Guide to CuAAC and SPAAC for the Bioconjugation of Fmoc-L-MeLys(N3)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a critical technique in the development of novel therapeutics, diagnostics, and research tools. The incorporation of the non-canonical amino acid Fmoc-L-MeLys(N3)-OH into a peptide sequence provides a versatile azide handle for post-synthetic modification via "click chemistry." This guide offers an objective comparison of the two most prominent click chemistry reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the modification of peptides containing this compound.
At a Glance: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is highly dependent on the specific application. CuAAC is a robust and efficient method ideal for in vitro applications where speed and cost are primary considerations. In contrast, SPAAC is the preferred method for applications involving living systems, such as cell-based assays or in vivo studies, where biocompatibility is paramount.
Quantitative Performance Comparison
While direct head-to-head comparative data for this compound is limited, the following table summarizes typical quantitative and qualitative parameters extrapolated from studies on similar azido-functionalized peptides and biomolecules.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, restricting in vivo use without careful ligand selection.[1][2] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[2] Reactions often reach completion in minutes to a few hours.[1] | Generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used. Reaction times can vary from 1 to 24 hours. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
| Alkyne Reactant | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility & Cost | Terminal alkynes, copper salts, and ligands are generally less expensive and readily available. | Strained cyclooctynes can be complex to synthesize and are significantly more expensive. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules. Oxidative homocoupling of alkynes can occur. | Some cyclooctynes can exhibit off-target reactivity with thiols. |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, while SPAAC utilizes the inherent ring strain of a cyclooctyne to facilitate the cycloaddition without a metal catalyst.
A general experimental workflow for the modification of a peptide containing this compound involves solid-phase peptide synthesis (SPPS), followed by the click reaction (either on-resin or in solution), and subsequent purification and analysis.
References
A Comparative Guide to Alternatives for Incorporating Azide Functionality in Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of azide functionalities into peptides and proteins is a cornerstone of modern chemical biology and drug development, enabling powerful "click chemistry" applications. While Fmoc-L-Lys(N3)-OH has been a widely used building block for this purpose, a range of alternatives offers distinct advantages in terms of side-chain length, rigidity, and reactivity. This guide provides an objective comparison of commercially available alternatives to Fmoc-L-Lys(N3)-OH, presenting supporting experimental data to aid in the selection of the optimal building block for your research needs.
Alternatives to Fmoc-L-Lys(N3)-OH
Several Fmoc-protected amino acids with azide-containing side chains are available as alternatives to Fmoc-L-Lys(N3)-OH. These alternatives vary in the length and chemical nature of the linker connecting the azide group to the amino acid backbone, which can influence the efficiency of peptide synthesis and subsequent bioorthogonal reactions. The most common alternatives include:
-
Fmoc-L-azidoalanine (Fmoc-Ala(N3)-OH): Features a short, one-carbon spacer.
-
Fmoc-L-azidohomoalanine (Fmoc-Aha-OH): Possesses a two-carbon spacer.[1][2]
-
Fmoc-L-azidonorvaline (Fmoc-Nva(N3)-OH): Contains a three-carbon spacer.
-
Fmoc-L-ornithine(N3)-OH: An analogue of lysine with one less methylene group in its side chain.
-
Fmoc-p-azidophenylalanine (Fmoc-pAzF-OH): Incorporates a rigid phenyl ring in the side chain.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating these non-canonical amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) is a critical consideration. While all the listed alternatives are generally compatible with standard Fmoc-based SPPS protocols, their coupling efficiency can be influenced by factors such as steric hindrance of the side chain.[3]
It has been noted that replacing polar amino acids with apolar, azide-containing amino acids can sometimes pose challenges in SPPS, especially when multiple azide residues are incorporated. However, strategies exist to mitigate these issues, such as on-resin diazotransfer reactions to convert primary amines to azides after peptide chain assembly.
Table 1: Comparison of Azide-Containing Amino Acids in SPPS
| Feature | Fmoc-L-Lys(N3)-OH | Fmoc-L-Orn(N3)-OH | Fmoc-L-azidonorvaline | Fmoc-L-azidohomoalanine | Fmoc-L-azidoalanine | Fmoc-p-azidophenylalanine |
| Side Chain Length | Long (4 carbons) | Medium (3 carbons) | Medium (3 carbons) | Short (2 carbons) | Very Short (1 carbon) | Rigid (aromatic) |
| Flexibility | High | Moderate | Moderate | Moderate | Low | Low |
| Coupling Efficiency | Generally Good | Generally Good | Generally Good | Generally Good | Potentially sequence-dependent | Potentially sequence-dependent |
| Key Considerations | Standard, widely used. | Shorter linker than lysine. | Intermediate linker length. | Methionine analogue. | Shortest aliphatic linker. | Rigid, aromatic linker. |
Note: Quantitative coupling yields are highly sequence- and condition-dependent. The information in this table is based on general principles of peptide chemistry and available literature.
Performance in Bioorthogonal Click Chemistry
The ultimate utility of incorporating an azide-containing amino acid lies in its ability to participate in bioorthogonal "click" reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The reaction kinetics of these processes can be influenced by the structure of the azide-containing amino acid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction. While the electronic environment of the azide can influence the reaction rate, for aliphatic azides like those in lysine, ornithine, and their shorter homologues, the differences in CuAAC kinetics are generally not substantial. However, the accessibility of the azide group, which can be affected by the length and flexibility of the side chain, may play a role in reaction efficiency, particularly when conjugating bulky molecules. Conjugation efficiencies exceeding 95% have been reported for CuAAC between functionalized azide and alkyne peptides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is particularly valuable for applications in living systems. The kinetics of SPAAC are more sensitive to the structure of both the azide and the strained alkyne.
A recent study reported the development of a novel hydrophilic azidoamino acid and compared its SPAAC reaction kinetics with that of azidolysine (N3K). The second-order rate constant for the reaction of a peptide containing the novel amino acid with DBCO was found to be 0.34 M⁻¹s⁻¹, which is comparable to other azides.
Another study compared the SPAAC reaction kinetics of p-azido-L-phenylalanine (pAzF) and p-azidomethyl-L-phenylalanine (pAMF) with a dibenzocyclooctyl (DBCO) reagent. The results showed that the methylene spacer in pAMF, which insulates the azide from the electron-withdrawing phenyl ring, leads to a significant enhancement in the reaction rate.
Table 2: Comparative Kinetic Data for SPAAC Reactions
| Azide-Containing Residue | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Novel Hydrophilic Azidoamino Acid | DBCO | 0.34 | |
| Azidolysine (N3K) | DBCO | Similar to other azides | |
| Novel Hydrophilic Azidoamino Acid | BCN | 0.28 | |
| p-azido-L-phenylalanine (pAzF) | DBCO-PEG | - | |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Significantly higher than pAzF |
Note: This table presents available quantitative data. Direct comparative kinetic studies for all alternatives under identical conditions are limited.
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including the azide-containing derivative) (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For sterically hindered or unusual amino acids, longer coupling times or double coupling may be necessary.
-
Washing: After coupling, wash the resin with DMF.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)). Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the peptide pellet. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes a general procedure for CuAAC on a purified azide-containing peptide.
-
Reactant Preparation: Dissolve the purified azide-containing peptide in a suitable solvent mixture (e.g., water/DMSO or water/t-butanol). Dissolve the alkyne-containing molecule in a compatible solvent.
-
Reaction Setup: In a reaction vessel, combine the azide-peptide solution and the alkyne-molecule (typically 1.1-1.5 equivalents).
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing a copper(II) sulfate (CuSO₄) solution with a solution of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species. A copper-ligand such as TBTA can be included to stabilize the Cu(I) and improve reaction efficiency.
-
Reaction Initiation: Add the catalyst solution to the peptide/alkyne mixture.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the resulting triazole-linked peptide conjugate by RP-HPLC.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Peptide
This protocol outlines a general procedure for the copper-free click reaction.
-
Reactant Preparation: Dissolve the purified azide-containing peptide in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a compatible solvent such as DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the azide-peptide solution. Add the strained alkyne solution (typically 1.5-2 equivalents relative to the peptide).
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the kinetics of the specific strained alkyne and azide pair.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Upon completion, purify the peptide conjugate using an appropriate method, such as RP-HPLC.
Visualizations
References
Verifying the Incorporation of Fmoc-L-MeLys(N3)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids like Fmoc-L-MeLys(N3)-OH is a critical step in synthesizing modified peptides for advanced therapeutics and research applications. This guide provides an objective comparison of key analytical techniques used to verify this incorporation, supported by experimental data and detailed protocols.
The integration of this compound, an amino acid bearing a bioorthogonal azide group, into a peptide sequence allows for subsequent modifications via "click chemistry." This enables the attachment of various functionalities, such as imaging agents or drug molecules. Rigorous analytical verification is paramount to ensure the desired modification has occurred at the correct position and with high fidelity. The primary methods for this verification include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as confirmation of molecular weight, detailed structural elucidation, or assessment of purity. Each method offers distinct advantages and limitations.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS), analysis of post-translational modifications.[1][2][3] | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive evidence of incorporation by mass.[1] | May not distinguish between isomers and can be a destructive technique.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of modified and unmodified peptides. | Low to moderate (nmol to pmol) | High | Excellent for determining the purity of the synthesized peptide and can show a shift in retention time upon successful incorporation. | Does not provide direct structural information or definitive mass confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed three-dimensional structure, confirmation of covalent bonds, and localization of the modified amino acid. | High (mg) | Low | Provides unambiguous structural confirmation and can be used to study the conformational effects of the modification. | Lower sensitivity compared to MS and requires larger amounts of pure sample. |
Experimental Workflow for Verification
The general workflow for synthesizing a peptide with this compound and subsequently verifying its incorporation involves several key stages, from the initial solid-phase peptide synthesis to the final analytical validation.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with Fmoc-L-MeLys(N3)-OH
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functionalities into peptides is a critical tool for creating novel therapeutics, diagnostic agents, and research probes. The azido-modified amino acid, Fmoc-L-MeLys(N3)-OH, provides a versatile handle for downstream modifications via "click chemistry." This guide offers an objective comparison of the mass spectrometry analysis of peptides modified with this compound against a common alternative, Fmoc-L-Dap(N3)-OH, supported by experimental data and detailed protocols.
Comparison of this compound and an Alternative
The primary alternative to this compound for introducing an azide group into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) is Fmoc-L-Dap(N3)-OH (Fmoc-L-2,3-diaminopropionic acid with a side-chain azide). The key difference between these two building blocks is the length of the side chain separating the azide group from the peptide backbone.
| Feature | This compound | Fmoc-L-Dap(N3)-OH |
| Structure | Longer, more flexible side chain, analogous to lysine. | Shorter, more constrained side chain. |
| Synthesis | Incorporated using standard Fmoc-SPPS protocols.[1] | Incorporated using standard Fmoc-SPPS protocols.[1] |
| Mass Spectrometry | Stable under standard ionization and fragmentation conditions. | Stable under standard ionization and fragmentation conditions. |
| Applications | Ideal for conjugating large molecules where maintaining distance from the peptide backbone is crucial to preserve biological activity. | May be preferred when a more rigid connection is desired or to investigate the impact of side-chain length on peptide conformation and activity. |
Experimental Protocols
Successful mass spectrometry analysis is predicated on high-quality peptide synthesis and appropriate sample preparation.
Protocol 1: Synthesis of Azide-Modified Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound or its alternative into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound or Fmoc-L-Dap(N3)-OH
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[2]
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., this compound) and coupling reagents in DMF. Add DIPEA to activate the amino acid and immediately add the solution to the resin. Agitate the mixture for 2 hours.[2]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the purity and identity of the final peptide product by mass spectrometry.
Protocol 2: LC-MS/MS Analysis of Azide-Modified Peptides
This protocol provides a general framework for the analysis of purified azide-modified peptides.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Mass spectrometer with an Electrospray Ionization (ESI) source capable of tandem mass spectrometry (MS/MS), such as a Q-TOF or Orbitrap.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient is 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS Method:
-
Ionization Mode: Positive ion mode
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Ramped or stepped collision energy (e.g., 20-40 eV)
Data Analysis:
-
Analyze the MS/MS spectra for the presence of characteristic fragment ions to confirm the peptide sequence and the modification.
Data Presentation
Table 1: Comparison of Ionization Techniques for Azide-Modified Peptide Analysis
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Coupling | Easily coupled with LC for online separation (LC-MS). | Often used for offline analysis of purified samples. |
| Sample Throughput | High throughput with autosamplers. | Can be high throughput with automated spot targeting. |
| Salt Tolerance | Less tolerant to salts and detergents. | More tolerant to salts and buffers. |
| Suitability | Ideal for LC-MS/MS analysis to separate the modified peptide from impurities before fragmentation. | Useful for rapid screening of synthesis products and for analyzing complex mixtures with less sample preparation. |
Table 2: Comparison of Fragmentation Techniques for Azide-Modified Peptide Analysis
| Technique | Principle | Advantages for Azide-Modified Peptides | Disadvantages |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas. | Widely available, effective for generating b- and y-type backbone fragments. | May not provide complete fragmentation for all peptides. |
| Higher-energy Collisional Dissociation (HCD) | Higher-energy collisions in a dedicated cell. | Can provide more complete fragmentation and is less susceptible to the "one-third" low mass cutoff of ion traps. | May lead to excessive fragmentation of some modifications. |
| Electron-Transfer Dissociation (ETD) | Ion-ion reaction with radical anions. | Preserves labile modifications that can be lost during CID/HCD. | Can be less efficient for peptides with low charge states. |
Visualizations
References
A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-L-MeLys(N3)-OH
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids like Fmoc-L-MeLys(N3)-OH into peptides is a critical technique for modulating their structure, function, and stability. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing this modified lysine residue. While specific NMR data for peptides with this compound is not extensively published, this document leverages data from structurally similar modified peptides to offer a predictive comparison and detailed experimental protocols.
The introduction of both a methyl group on the alpha-amine and an azido group on the epsilon-amine of lysine can significantly influence a peptide's conformational dynamics and its potential for subsequent bioorthogonal conjugation. Understanding the NMR spectral features of such peptides is paramount for confirming successful synthesis and elucidating their three-dimensional structure.
Comparative NMR Data: Predicted vs. Unmodified Peptides
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Unmodified L-Lysine in a Peptide | Predicted this compound in a Peptide | Rationale for Predicted Shift |
| α-H | ~ 4.3 | ~ 4.1-4.4 | The N-methylation may induce a slight upfield or downfield shift depending on the local electronic environment and conformational changes. |
| β-H | ~ 1.7-1.9 | ~ 1.7-2.0 | Minimal change expected, but minor shifts may occur due to conformational constraints imposed by N-methylation. |
| γ-H | ~ 1.4-1.6 | ~ 1.4-1.7 | Minimal change expected. |
| δ-H | ~ 1.6-1.8 | ~ 1.6-1.9 | Minimal change expected. |
| ε-H | ~ 2.9-3.1 | ~ 3.2-3.4 | The electron-withdrawing nature of the azido group will cause a significant downfield shift.[1] |
| Nα-H | ~ 8.0-8.5 | N/A | The proton is replaced by a methyl group. |
| Nα-CH₃ | N/A | ~ 2.8-3.2 | A new singlet peak is expected in this region, characteristic of an N-methyl group.[2] |
| Fmoc | ~ 7.3-7.8 | ~ 7.3-7.8 | Aromatic protons of the Fmoc group will be present if not deprotected.[3] |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Unmodified L-Lysine in a Peptide | Predicted this compound in a Peptide | Rationale for Predicted Shift |
| α-C | ~ 54-56 | ~ 60-65 | N-methylation typically causes a downfield shift of the alpha-carbon. |
| β-C | ~ 30-32 | ~ 28-32 | Minor shifts may occur due to altered conformation. |
| γ-C | ~ 22-24 | ~ 21-24 | Minimal change expected. |
| δ-C | ~ 26-28 | ~ 26-29 | Minimal change expected. |
| ε-C | ~ 39-41 | ~ 51-53 | The direct attachment of the electronegative azido group will cause a significant downfield shift.[1] |
| Nα-CH₃ | N/A | ~ 30-35 | A new peak corresponding to the N-methyl carbon will appear.[2] |
| Fmoc | ~ 120-145 | ~ 120-145 | Characteristic peaks of the Fmoc protecting group will be observed. |
Experimental Protocols
The following section details the standard methodologies for the synthesis of a peptide containing this compound and its subsequent NMR characterization.
Solid-Phase Peptide Synthesis (SPPS)
The direct incorporation of this compound during solid-phase peptide synthesis is the most efficient method for producing peptides with this specific modification.
Materials:
-
Fmoc-Rink Amide resin
-
This compound and other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing solvents: DMF, DCM, Methanol
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents to the resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution and immediately add it to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours with gentle agitation.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm the completion of the coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized, purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture of H₂O/D₂O). The choice of solvent will depend on the peptide's solubility and the desired NMR experiments.
-
The concentration should be in the range of 1-5 mM.
NMR Experiments:
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons. This will provide initial information on the presence of the N-methyl group and the shifted ε-protons of the modified lysine.
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum will show the chemical shifts of the carbon atoms, which is particularly useful for observing the downfield shifts of the α- and ε-carbons of the modified lysine.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for sequencing and confirming the position of the modified residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which is essential for determining the three-dimensional structure of the peptide.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of incorporating a modified amino acid.
Caption: Experimental workflow for peptide synthesis and characterization.
Caption: Impact of this compound incorporation on peptide properties.
References
A Comparative Guide to the Stability of N-Methylated vs. Non-Methylated Peptides
For researchers and professionals in drug development, optimizing peptide stability is a critical step in transforming promising candidates into viable therapeutics. Native peptides often suffer from rapid enzymatic degradation and poor conformational stability, limiting their in vivo half-life and bioavailability.[1][2][3] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a key strategy to overcome these limitations.[1][4] This guide provides an objective comparison of the stability of N-methylated and non-methylated peptides, supported by experimental data and detailed protocols.
Enhanced Resistance to Enzymatic Degradation
One of the most significant advantages of N-methylation is the profound increase in resistance to proteolytic enzymes. Proteases recognize and bind to the peptide backbone through a network of hydrogen bonds. N-methylation fundamentally disrupts this recognition process.
Mechanism of Protection:
-
Disruption of Hydrogen Bonding: By replacing the amide hydrogen, N-methylation removes a crucial hydrogen bond donor site, preventing the enzyme from forming the necessary interactions for cleavage.
-
Steric Hindrance: The added methyl group sterically blocks the protease's active site from accessing the scissile amide bond.
This dual mechanism effectively shields the peptide backbone from enzymatic attack, leading to a dramatic increase in metabolic stability.
Quantitative Data: Proteolytic Stability
The following table provides illustrative data on the impact of N-methylation on the half-life of peptides in human serum.
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability |
| Peptide A | Unmodified | 15 minutes | - |
| Peptide A | N-methylated at P1 | 120 minutes | 8x |
| Peptide B | Unmodified | 35 minutes | - |
| Peptide B | N-methylated at P2 | > 240 minutes | > 6.8x |
| Data are illustrative and depend on the specific peptide sequence and position of N-methylation. |
Conformational Stability and Structural Effects
N-methylation imposes significant conformational constraints on the peptide backbone. By restricting rotation around the Cα-N bond, it reduces the peptide's flexibility, which can lock it into a more stable, bioactive conformation.
Key Conformational Impacts:
-
Amide Bond Isomerization: N-methylation can favor a cis amide bond conformation, which is typically high in energy for non-methylated peptides. This is crucial for mimicking certain protein turns.
-
Secondary Structure: The removal of the amide proton disrupts intramolecular hydrogen bonding networks, which can significantly alter the peptide's secondary structure, often promoting turn-like or extended β-strand conformations.
Quantitative Data: Conformational Effects
N-methylation alters backbone dihedral angles, directly influencing the peptide's three-dimensional structure.
| Peptide Sequence | Major Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) |
| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | Extended β-strand | -139° | +135° |
| Ac-Ala-Ala(NMe)-Ala-Ala-NH2 | Turn-like | -60° | +120° |
| Ac-Ala-Ala-Ala(NMe)-Ala-NH2 | Turn-like | -75° | +140° |
| Data are representative values from computational and spectroscopic studies. |
Impact on In Vivo Half-Life and Bioavailability
The enhanced enzymatic and conformational stability of N-methylated peptides directly translates to improved pharmacokinetic properties.
-
Increased In Vivo Half-Life: By resisting degradation by proteases, N-methylated peptides circulate in the body for longer periods.
-
Improved Membrane Permeability: N-methylation increases a peptide's lipophilicity and reduces its hydrogen bonding capacity. This lowers the energy penalty for crossing cell membranes, which can lead to enhanced absorption and bioavailability.
-
Oral Bioavailability: The combination of high metabolic stability and improved membrane permeability makes N-methylation a powerful strategy for developing orally available peptide drugs. A tri-N-methylated analog of the Veber-Hirschmann peptide, for instance, achieved a 10% oral bioavailability, a significant feat for a peptide of its class.
Experimental Protocols
Protocol 1: Protease Degradation Assay
This protocol assesses peptide stability in the presence of proteases, such as those found in serum or cell lysates.
1. Materials:
-
N-methylated and non-methylated peptides (stock solutions at 1-10 mM in a suitable solvent).
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.6).
-
Protease source: Human serum, cell lysate (e.g., HeLa cells), or a specific protease (e.g., Trypsin).
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) or heat inactivation (90°C).
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Procedure:
-
Dilute the peptide stock solution to a final concentration of 30-50 µM in the assay buffer containing the protease source (e.g., human serum diluted to 50% with buffer).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the quenching solution or by heating it to 90°C for 5 minutes.
-
The zero-minute time point should be prepared by adding the peptide to a pre-quenched or heat-inactivated protease solution.
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC. Use a gradient elution from 5% to 85% Mobile Phase B over 40 minutes to separate the intact peptide from its degradation fragments.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the parent peptide to its peak area at time zero.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to evaluate the secondary structure of peptides in solution.
1. Materials:
-
Purified peptides (>95% purity).
-
CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance like Tris.
-
High-transparency quartz cuvette with a short path length (e.g., 0.1 cm).
-
CD Spectrometer.
2. Procedure:
-
Prepare a stock solution of the peptide and accurately determine its concentration.
-
Dilute the peptide to a final concentration of approximately 0.1 mg/mL in the CD-transparent buffer. The final absorbance of the sample in the cuvette should be below 1.0 for high-quality data.
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the CD spectrum of the peptide sample from 190 nm to 260 nm. Key instrument parameters include a scan rate of 50-100 nm/min and an appropriate bandwidth.
-
Subtract the buffer baseline from the sample spectrum to obtain the final spectrum of the peptide.
-
Convert the raw data (millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (millidegrees × 100) / (C × l × n) where C is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.
-
Analyze the resulting spectrum. Characteristic spectral signatures indicate secondary structure:
-
α-helix: Negative bands near 208 nm and 222 nm.
-
β-sheet: A negative band around 218 nm.
-
Random coil: A weak negative band near 198 nm.
-
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure element.
References
comparative analysis of different azide-containing amino acids
A Comparative Analysis of Azide-Containing Amino Acids for Bioconjugation and Proteomics
The site-specific introduction of non-canonical amino acids bearing bioorthogonal functional groups into proteins has revolutionized the fields of chemical biology, drug development, and materials science. Among the various bioorthogonal functionalities, the azide group stands out for its small size, stability in biological systems, and exquisite reactivity in specific "click chemistry" reactions.[1][] This guide provides a comprehensive comparative analysis of commonly used azide-containing amino acids, offering researchers, scientists, and drug development professionals a resource to select the optimal tool for their specific application. We present a detailed comparison of their properties, performance in bioconjugation reactions, and supporting experimental data.
Comparative Overview of Common Azide-Containing Amino Acids
Several azide-containing amino acids have been developed, each with unique characteristics that influence their incorporation into proteins and their subsequent reactivity. The choice of an azido acid is often dictated by the desired incorporation strategy (residue-specific vs. site-specific), the nature of the protein, and the intended downstream application.
| Amino Acid | Abbreviation | Structure | Side Chain Length | Polarity | Incorporation Method | Key Features |
| L-Azidohomoalanine | AHA | CH₂(N₃)CH₂CH(NH₂)COOH | Medium | Polar | Residue-specific (Methionine surrogate)[3][4] | Widely used for global labeling of newly synthesized proteins.[5] Recognized by native methionyl-tRNA synthetase. |
| L-Azidonorleucine | ANL | CH₂(N₃)(CH₂)₂CH(NH₂)COOH | Long | Nonpolar | Site-specific (requires engineered MetRS) | Not recognized by wild-type eukaryotic methionyl-tRNA synthetase, allowing for cell-type-specific labeling. |
| p-Azidomethyl-L-phenylalanine | pAMF | N₃CH₂-C₆H₄-CH₂CH(NH₂)COOH | Long, rigid | Nonpolar (aromatic) | Site-specific (requires engineered TyrRS) | Aromatic side chain can participate in π-π stacking interactions. Used as a spectroscopic probe and for click chemistry. |
| Nε-Azidoacetyl-L-lysine | AzK | N₃CH₂CO(NH)(CH₂)₄CH(NH₂)COOH | Long | Polar | Site-specific (requires engineered LysRS) | Provides a flexible linker for bioconjugation. |
| (2S)-2-amino-3-azidopropanoic acid | AzA | N₃CH₂CH(NH₂)COOH | Short | Polar | Residue-specific (potential Met surrogate) | Shorter side chain may reduce steric hindrance. |
| Novel Positively Charged Azidoamino Acid | - | - | Long | Positively Charged, Hydrophilic | Site-specific (SPPS) | Designed to improve the solubility of peptides with multiple ligation sites compared to azidolysine. |
Performance in Bioorthogonal Reactions
The primary application of azide-containing amino acids is their participation in bioorthogonal ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The efficiency of these reactions is critical for successful bioconjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction rate is influenced by the electronic properties of the azide and the steric accessibility of the azide group.
| Azide Type | General Structure | Relative Reactivity in CuAAC | Notes |
| Primary Alkyl Azides | R-CH₂-N₃ | High | Generally offer fast reaction rates. Azidohomoalanine (AHA) and Azidonorleucine (ANL) fall into this category. |
| Aryl Azides | Ar-N₃ | Moderate to High | Reactivity is influenced by substituents on the aryl ring; electron-withdrawing groups can accelerate the reaction. |
| Sulfonyl Azides | R-SO₂-N₃ | Low | Generally less reactive in CuAAC and more commonly used in other reactions like diazo-transfer. |
Note: The actual reaction rates can be significantly influenced by the copper source, ligands, solvent, and the specific alkyne used.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction, making it ideal for applications in living cells where the cytotoxicity of copper is a concern. The reaction kinetics are primarily governed by the strain of the cyclooctyne and the steric accessibility of the azide.
| Azide-Containing Amino Acid | Compatible Cyclooctynes | Second-Order Rate Constant (k₂) | Reference |
| Novel Positively Charged Azidoamino Acid | DBCO | 0.34 M⁻¹s⁻¹ | |
| Novel Positively Charged Azidoamino Acid | BCN | 0.28 M⁻¹s⁻¹ | |
| General Alkyl Azides with ADIBO | ADIBO | ~0.4 M⁻¹s⁻¹ | |
| General Alkyl Azides with DIBO | DIBO | ~0.07 M⁻¹s⁻¹ |
Note: Rate constants are highly dependent on the specific reactants and reaction conditions.
Experimental Protocols
Residue-Specific Incorporation of Azidohomoalanine (AHA)
This protocol describes the global replacement of methionine with AHA in E. coli.
Materials:
-
E. coli methionine auxotroph host strain (e.g., B834(DE3))
-
Expression plasmid for the protein of interest
-
L-azidohomoalanine (AHA)
-
M9 minimal medium
-
Sterile solutions of 20% glucose, 1 M MgSO₄, 1 M CaCl₂, 1% thiamine
-
19 L-amino acids (excluding methionine)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic
Procedure:
-
Transform the E. coli host strain with the expression plasmid.
-
Inoculate a starter culture in a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
The following day, pellet the cells from the starter culture and wash them with M9 minimal medium to remove any residual methionine.
-
Resuspend the cells in M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, thiamine, the 19 other amino acids, and the antibiotic.
-
Add AHA to a final concentration of 50-100 µM.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 4-16 hours at a suitable temperature (e.g., 20-30°C).
-
Harvest the cells by centrifugation. The protein of interest can now be purified using standard methods.
Site-Specific Incorporation of p-Azidomethyl-L-phenylalanine (pAMF)
This protocol outlines the site-specific incorporation of pAMF in response to an amber stop codon (TAG) in yeast.
Materials:
-
Yeast strain engineered to express the mutant E. coli tyrosyl-tRNA synthetase (TyrRS) and the cognate tRNACUATyr.
-
Expression vector for the protein of interest containing a TAG codon at the desired site.
-
p-Azidomethyl-L-phenylalanine (pAMF).
-
Appropriate yeast growth media.
Procedure:
-
Co-transform the yeast strain with the expression vector for the protein of interest and the plasmids encoding the mutant TyrRS/tRNA pair.
-
Grow the transformed yeast in a selective medium.
-
Induce protein expression in a medium containing pAMF (typically 1-2 mM).
-
Allow protein expression to proceed for the desired amount of time.
-
Harvest the yeast cells and lyse them to extract the protein.
-
Purify the protein containing pAMF using standard chromatography techniques.
-
Verify the incorporation of pAMF by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Labeled Protein
This protocol is for labeling an azide-modified protein with an alkyne-containing probe.
Materials:
-
Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore).
-
Copper(II) sulfate (CuSO₄).
-
A copper(I)-stabilizing ligand (e.g., BTTAA).
-
A reducing agent (e.g., sodium ascorbate).
Procedure:
-
Prepare a stock solution of the alkyne-probe.
-
In a reaction tube, add the Protein-N₃.
-
Add the alkyne-probe to the protein solution.
-
Add the copper(I)-stabilizing ligand.
-
Add CuSO₄.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The labeled protein can be purified from excess reagents by dialysis or size-exclusion chromatography.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in utilizing azide-containing amino acids, the following diagrams outline key workflows and reaction pathways.
Caption: General workflow for protein modification using azide-containing amino acids.
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
Applications in Research and Drug Development
The ability to incorporate azide-containing amino acids into proteins has opened up numerous applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an azide allows for the precise attachment of cytotoxic drugs to an antibody, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
Protein Labeling and Imaging: Azide-modified proteins can be conjugated with fluorescent dyes for visualization in cells and tissues, enabling the study of protein localization and trafficking.
-
Proteomics and Target Identification: Photo-crosslinking amino acids with azide moieties can be used to trap protein-protein or protein-drug interactions, aiding in the identification of binding partners and drug targets.
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) can enhance the pharmacokinetic properties of therapeutic proteins.
-
Peptide Cyclization: Azide and alkyne-containing amino acids can be used to create cyclic peptides, which often have improved stability and bioactivity.
Conclusion
The selection of an azide-containing amino acid is a critical decision in the design of bioconjugation and proteomic experiments. Factors such as the desired incorporation strategy, the chemical environment of the target protein, and the intended downstream application must be carefully considered. While AHA is a robust tool for global protein labeling, amino acids like ANL and pAMF, which require engineered synthetases, offer the advantage of cell-type or site-specific labeling. The continued development of novel azide-containing amino acids with enhanced properties, such as improved solubility, will further expand the toolkit available to researchers for the precise manipulation and study of proteins.
References
- 1. benchchem.com [benchchem.com]
- 3. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-L-MeLys(N3)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of Fmoc-L-MeLys(N3)-OH.
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents like this compound, an azide-containing amino acid derivative used in "click chemistry" and solid-phase peptide synthesis (SPPS), is of paramount importance.[1] Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound and associated waste streams.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to conduct a thorough risk assessment. While some Fmoc-protected amino acids are not classified as hazardous substances, the presence of the azide functional group in this compound requires specific precautions.[2][3] Organic azides can be energetic compounds and may react with acids to form hydrazoic acid, which is highly toxic and explosive.[4]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). For prolonged handling, consider double-gloving. | Prevents skin contact with the chemical.[4] |
| Body Protection | A flame-resistant laboratory coat must be worn. | Protects clothing and skin from contamination. |
| Work Area | All handling and disposal preparation must be conducted inside a certified chemical fume hood. | Ensures adequate ventilation and containment of any dust or vapors. |
Segregation and Collection of Waste Streams
Proper segregation of waste is the most critical step in the safe disposal of azide-containing compounds. Never mix azide-containing waste with other chemical waste streams unless it is part of a specific deactivation protocol.
Disposal of Solid this compound (Unused or Expired):
-
Container : Place the original vial inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap.
-
Labeling : Clearly label the outer container with "Hazardous Waste: Solid Organic Azide" and the full chemical name "this compound".
-
Storage : Store in a designated, cool, and dry hazardous waste accumulation area away from heat, acids, and metals.
-
Disposal : Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Disposal of Experimental Waste Solutions:
Waste generated from experiments involving this compound must be treated as hazardous.
-
Aqueous Waste :
-
Container : Collect in a dedicated, sealed plastic or plastic-coated glass waste container.
-
pH Check : Ensure the pH of the collected waste is neutral (pH 6-8). Do NOT add acid.
-
Labeling : Label the container "Hazardous Waste: Aqueous Organic Azide" and list all chemical components.
-
-
Fmoc Deprotection Waste (e.g., Piperidine/DMF) :
-
Container : Collect this basic waste stream in its own dedicated, sealed plastic or plastic-coated glass container.
-
Segregation : Do not mix with any acidic waste streams.
-
Labeling : Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".
-
Chemical Deactivation of Azide-Containing Waste
For liquid waste streams containing this compound, a chemical deactivation step is recommended to reduce the azide hazard. This should be performed by trained personnel in a controlled manner. A common method is the Staudinger reduction, which converts the azide to a stable phosphine imide using triphenylphosphine (PPh₃).
Experimental Protocol for Azide Deactivation:
-
Setup : Assemble a reaction apparatus (e.g., a round-bottom flask with a stirrer) in a chemical fume hood. Ensure the system can be maintained under an inert atmosphere if necessary, though for this procedure, good ventilation is key.
-
Charge Vessel : Carefully transfer the azide-containing waste solution to the reaction vessel.
-
Add Reagent : For each mole of azide estimated to be in the waste, slowly add 1.1 molar equivalents of triphenylphosphine (PPh₃) dissolved in a suitable solvent like THF.
-
Reaction : Stir the mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas, so adequate ventilation is crucial.
-
Monitoring : Allow the reaction to proceed for 2-4 hours to ensure complete conversion of the azide.
-
Disposal : Once the reaction is complete, the deactivated waste can be collected as a non-halogenated organic waste stream. Label the container appropriately, listing all contents, and dispose of it through your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material to contain spills of solutions. For solid spills, avoid generating dust.
-
Cleanup : Carefully collect the spilled material and any contaminated absorbents into a designated hazardous waste container. Use spark-proof tools and explosion-proof equipment if necessary.
-
Decontaminate : Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.
-
Personal Hygiene : Wash hands thoroughly after cleanup is complete.
In case of personal exposure:
-
Skin Contact : Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Fmoc-L-MeLys(N3)-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-L-MeLys(N3)-OH. The following procedures are designed to minimize risks and ensure safe operational conduct in a laboratory setting. The primary hazards associated with this compound stem from its organic azide group, which can be toxic and potentially explosive under specific conditions.
Hazard Assessment and Personal Protective Equipment (PPE)
The azide functional group requires careful handling to avoid the formation of highly explosive heavy metal azides and exposure to the toxic hydrazoic acid, which can form in the presence of acid.[1][2][3] Adherence to the following PPE protocols is mandatory.
| PPE Category | Minimum Requirement | High-Risk Operations (e.g., large scale, potential for splash) | Rationale |
| Hand Protection | Double-layered standard nitrile laboratory gloves.[3][4] | Silver shield gloves under nitrile gloves are recommended for high toxicity azides. | Prevents skin contact and absorption. Azides can be absorbed through the skin. |
| Eye Protection | Chemical safety glasses or splash goggles. | A full-face shield must be worn in addition to goggles. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. | For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator. | Protects against inhalation of dust or aerosols. |
| Engineering Controls | All manipulations should be performed in a certified chemical fume hood. | A blast shield must be used for all azides known or expected to be explosive. | Minimizes inhalation exposure and provides protection from potential explosions. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sources of ignition, acids, and heavy metals. Do not store on metal shelves.
Handling and Use in Peptide Synthesis
-
Designated Area : Conduct all work in a designated area within a certified chemical fume hood.
-
Weighing : When weighing the solid, if the balance cannot be in a fume hood, tare a container, add the compound to the container inside the hood, seal it, and then weigh.
-
Utensils : Use non-sparking tools and avoid metal spatulas to prevent the formation of shock-sensitive metal azides.
-
Peptide Synthesis : this compound is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the piperidine used for Fmoc deprotection and trifluoroacetic acid (TFA) used for cleavage.
-
Personal Practices : Do not work alone when handling azides. Change gloves regularly (at least every two hours) and wash hands thoroughly after handling.
Accidental Release Measures
-
Small Spills : For solid spills, cover with sand to prevent dust generation before carefully sweeping into a non-metal container. Wipe up solutions with chemical absorbent pads.
-
Large Spills : Evacuate all personnel from the area.
-
Personal Exposure :
-
Skin Contact : Remove all contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact : Flush eyes with tepid water at an eyewash station for at least 15 minutes.
-
Inhalation : Move to fresh air immediately and seek emergency medical help.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
Disposal Plan
Improper disposal of azide waste is a primary cause of laboratory incidents. Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Waste Segregation and Collection
-
Solid Waste : Unused or expired this compound should be collected in a dedicated, sealed, and clearly labeled container. The label should read "Hazardous Waste: Solid Organic Azide" and include the full chemical name.
-
Liquid Waste from Synthesis :
-
Fmoc Deprotection Waste : Solutions containing piperidine and DMF should be collected in a dedicated, sealed container labeled "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)". Do not mix with acidic waste.
-
Reaction Solutions : All other experimental waste solutions should be collected in a dedicated container labeled "Hazardous Waste: Non-Halogenated Organic Azide" with all chemical components listed.
-
-
Contaminated Materials : Gloves, wipes, and other contaminated disposable materials should be collected in a dedicated hazardous waste container.
Deactivation of Azide Waste (Optional, follow institutional policy)
For solutions containing residual azide, a deactivation procedure can be employed before disposal. This should only be performed by trained personnel. A common method involves the slow addition of a reducing agent. Alternatively, for inorganic azides, a solution of sodium nitrite and sulfuric acid can be used, but this must be done with extreme caution as it produces toxic nitrogen oxides. It is often safer to dispose of the waste through your institution's Environmental Health & Safety (EHS) department without attempting deactivation.
Final Disposal
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.
Visual Workflow and Hazard Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships of the hazards associated with this compound.
Caption: Logical workflow for handling azides from hazard assessment to disposal.
Caption: Logical relationship of hazards associated with the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
